Product packaging for Carzenide(Cat. No.:CAS No. 138-41-0)

Carzenide

Cat. No.: B1662196
CAS No.: 138-41-0
M. Wt: 201.20 g/mol
InChI Key: UCAGLBKTLXCODC-UHFFFAOYSA-N
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Description

Carzenide is a sulfonamide.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO4S B1662196 Carzenide CAS No. 138-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-sulfamoylbenzoic acid
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InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
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InChI Key

UCAGLBKTLXCODC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO4S
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DSSTOX Substance ID

DTXSID1045089
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Molecular Weight

201.20 g/mol
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Physical Description

Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Carzenide
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Vapor Pressure

0.00000112 [mmHg]
Record name Carzenide
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CAS No.

138-41-0
Record name 4-Carboxybenzenesulfonamide
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Record name Benzoic acid, 4-(aminosulfonyl)-
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Record name CARZENIDE
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Foundational & Exploratory

The Discovery and Synthesis of 4-Sulfamoylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Sulfamoylbenzoic acid, also known as Carzenide, is a sulfonamide derivative of benzoic acid that holds significant importance as a versatile building block in medicinal chemistry and organic synthesis. Its molecular structure, featuring both a carboxylic acid and a sulfonamide group, allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents.[1] Historically rooted in the extensive research on sulfa drugs, 4-sulfamoylbenzoic acid has emerged as a key intermediate in the synthesis of various biologically active compounds, most notably as a precursor to potent enzyme inhibitors.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of 4-sulfamoylbenzoic acid, with a focus on detailed experimental protocols and comparative data analysis.

Discovery and Historical Context

The story of 4-sulfamoylbenzoic acid is intrinsically linked to the dawn of the antibacterial age and the groundbreaking discovery of sulfonamide drugs in the 1930s by Gerhard Domagk with the advent of Prontosil.[1] This era of research into coal-tar dyes for selective bacterial targeting paved the way for the synthesis of a vast library of sulfonamide-containing compounds.[1] While a specific singular "discovery" of 4-sulfamoylbenzoic acid is not prominently documented, its emergence is a logical progression from the established synthetic methodologies and the growing understanding of the sulfonamide pharmacophore. Initially explored for its potential diuretic properties, its role as a carbonic anhydrase inhibitor quickly became a focal point of research, leading to its use in the development of drugs for conditions like glaucoma.[1]

Biological Significance: Carbonic Anhydrase Inhibition

4-Sulfamoylbenzoic acid is recognized as a weak inhibitor of carbonic anhydrase (CA), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This enzymatic activity is crucial in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[2] The inhibition of specific carbonic anhydrase isoforms is a validated therapeutic strategy for various diseases.[2]

The inhibitory action of sulfonamides like 4-sulfamoylbenzoic acid stems from the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the enzyme's active site.[3] This binding event displaces the zinc-bound hydroxide ion, a key nucleophile in the catalytic cycle, thereby halting the enzyme's activity.[3]

Below is a diagram illustrating the catalytic cycle of carbonic anhydrase and the mechanism of sulfonamide inhibition.

G Carbonic Anhydrase Catalytic Cycle and Sulfonamide Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Sulfonamide Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 + CO₂ Inhibited_Complex E-Zn²⁺-⁻NHSO₂-R E_Zn_OH->Inhibited_Complex + R-SO₂NH₂ - H₂O E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH - H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ Inhibitor R-SO₂NH₂ Inhibitor->Inhibited_Complex

Caption: Carbonic anhydrase cycle and its inhibition by sulfonamides.

Synthesis of 4-Sulfamoylbenzoic Acid

Several synthetic routes to 4-sulfamoylbenzoic acid have been established, primarily involving the oxidation of p-toluenesulfonamide or the amination of a 4-carboxybenzenesulfonyl chloride intermediate. The choice of method often depends on factors such as desired yield, purity, and environmental considerations.

Synthetic Pathways Overview

G Synthetic Pathways to 4-Sulfamoylbenzoic Acid p_toluenesulfonamide p-Toluenesulfonamide target 4-Sulfamoylbenzoic Acid p_toluenesulfonamide->target Oxidation intermediate 4-Carboxybenzenesulfonyl Chloride intermediate->target Amination toluene Toluene toluene->intermediate Chlorosulfonation

Caption: Overview of synthetic routes to 4-Sulfamoylbenzoic acid.

Quantitative Data Summary of Synthesis Methods
Synthesis MethodStarting MaterialKey ReagentsReaction Time (hours)Temperature (°C)Yield (%)Purity (%)Melting Point (°C)
Alkaline Oxidation p-ToluenesulfonamideKMnO₄, NaOH270-90ModerateVariable285-295
Halogen-Mediated Synthesis p-ToluenesulfonamideNaBrO₃, NaBr, HCl1325-10097>93285-295
Catalytic Oxidation p-ToluenesulfonamideCobalt Acetate, O₂1010094.0595.14285-295

Note: Yields and purity can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Alkaline Oxidation with Potassium Permanganate

This classical method involves the strong oxidation of the methyl group of p-toluenesulfonamide.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-toluenesulfonamide in an aqueous solution of sodium hydroxide.

  • Heat the mixture to 70-90°C.

  • Slowly add potassium permanganate (KMnO₄) in portions to the heated solution. The reaction is exothermic and the addition should be controlled to maintain the temperature.

  • After the addition is complete, continue heating and stirring for approximately 2 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the 4-sulfamoylbenzoic acid.

  • Collect the white precipitate by filtration, wash with cold water, and dry.

  • Recrystallization from water or ethanol can be performed for further purification.

Halogen-Mediated Synthesis

This method offers high yields and purity through a halogen-mediated oxidation process.

Procedure:

  • To a reaction vessel, add p-toluenesulfonamide (e.g., 17.1g, 100 mmol), sodium bromate (NaBrO₃; e.g., 22.6g, 150 mmol), and sodium bromide (NaBr; e.g., 1g, 10 mmol) in water.

  • Heat the mixture with stirring to 90-100°C until the solids dissolve.

  • Slowly add concentrated hydrochloric acid (e.g., 10g, 101 mmol) to the solution. The reaction mixture will gradually turn reddish-brown.

  • Maintain the temperature and continue stirring for approximately 12-14 hours. The progress of the reaction can be monitored by the disappearance of the reddish-brown color.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with water and dry to obtain 4-sulfamoylbenzoic acid.

Catalytic Oxidation

This method provides a high-yield and selective synthesis under an oxygen atmosphere.

Procedure:

  • In a reaction vial, combine p-toluenesulfonamide (1 mmol), cobalt acetate (0.01 mmol), and a co-catalyst such as 3,5-dinitro-N-hydroxy-N-methylbenzamide (0.05 mmol).

  • Add glacial acetic acid (5 mL) as the solvent.

  • Place the reaction system under an oxygen atmosphere (1 atm).

  • Heat the mixture to 100°C and maintain for 10 hours with stirring.

  • After the reaction, cool the mixture to room temperature.

  • Remove the acetic acid by distillation under reduced pressure.

  • Wash the residue with water to remove the catalyst and any remaining acetic acid.

  • A subsequent wash with a small amount of acetone can be used to remove the co-catalyst.

  • Dry the resulting solid to yield 4-sulfamoylbenzoic acid.[4]

Characterization of 4-Sulfamoylbenzoic Acid

Physical Properties

PropertyValue
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
Appearance White to off-white powder
Melting Point 285-295 °C
Solubility Sparingly soluble in water, soluble in DMSO

Spectroscopic Data

  • Infrared (IR) Spectroscopy: The IR spectrum of 4-sulfamoylbenzoic acid exhibits characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid group (around 3000 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), and characteristic S=O stretches from the sulfonamide group (in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹). N-H stretching vibrations of the sulfonamide are also observed (around 3300-3200 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum typically shows signals for the aromatic protons in the region of 7.5-8.5 ppm. The acidic proton of the carboxylic acid is usually a broad singlet at a higher chemical shift (>10 ppm), and the protons of the sulfonamide NH₂ group also appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (typically >160 ppm), and the carbon attached to the sulfonyl group.

General Experimental Workflow

The synthesis and purification of 4-sulfamoylbenzoic acid generally follow the workflow outlined below.

G General Experimental Workflow Start Starting Material (e.g., p-Toluenesulfonamide) Reaction Chemical Synthesis (e.g., Oxidation) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Isolation Isolation of Crude Product (e.g., Precipitation, Filtration) Workup->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Characterization Characterization (e.g., MP, NMR, IR) Purification->Characterization Final_Product Pure 4-Sulfamoylbenzoic Acid Characterization->Final_Product

References

The Role of Carzenide in Epilepsy Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and clinical trial databases did not yield any specific information, preclinical or clinical data, or experimental protocols for a compound designated "Carzenide" in the context of epilepsy research.

This suggests that "this compound" may be a very early-stage compound not yet disclosed in public forums, a confidential internal codename for a drug in development, or potentially a misspelling of another therapeutic agent.

While a detailed guide on this compound cannot be provided due to the absence of data, this document will outline the typical framework and methodologies used in epilepsy research to evaluate a novel compound. This will serve as a template for how a compound like this compound would be assessed, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape of antiepileptic drug (AED) discovery and development.

I. General Mechanisms of Action of Antiepileptic Drugs

The primary goal of antiepileptic drugs is to modulate neuronal excitability to prevent the initiation or propagation of seizures.[1] Most existing AEDs function through one or more of the following mechanisms:

  • Modulation of Voltage-Gated Ion Channels: This is a common mechanism for many AEDs.[1][2][3]

    • Sodium (Na+) Channel Blockade: Drugs like phenytoin and carbamazepine act by blocking voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials.[1][4] Lacosamide is another example that enhances the slow inactivation of these channels.[5]

    • Calcium (Ca2+) Channel Blockade: Ethosuximide, for instance, targets T-type calcium channels, which are implicated in absence seizures.[2][4]

    • Potassium (K+) Channel Activation: Enhancing the activity of potassium channels can hyperpolarize neurons, making them less likely to fire.[3]

  • Enhancement of GABA-Mediated Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[1][2]

    • GABA-A Receptor Modulation: Benzodiazepines and barbiturates enhance the effect of GABA at the GABA-A receptor.[2]

    • Inhibition of GABA Transaminase: Vigabatrin prevents the breakdown of GABA.[2]

    • Inhibition of GABA Reuptake: Tiagabine increases the amount of GABA in the synaptic cleft by blocking its reuptake.[3]

  • Attenuation of Glutamate-Mediated Excitation: Glutamate is the main excitatory neurotransmitter.

    • NMDA and AMPA Receptor Antagonism: Drugs like perampanel can block glutamate receptors to reduce excitatory signaling.[1][2]

  • Modulation of Synaptic Release: Some drugs, such as levetiracetam, are thought to act on synaptic vesicle proteins to modulate neurotransmitter release.[3]

A hypothetical signaling pathway for a novel AED targeting both excitatory and inhibitory synapses is visualized below.

AED_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_drug SV Synaptic Vesicles Glu_Vesicle Glutamate GABA_Vesicle GABA AMPA_R AMPA Receptor Glu_Vesicle->AMPA_R Excitatory Signal GABA_A_R GABA-A Receptor GABA_Vesicle->GABA_A_R Inhibitory Signal NMDA_R NMDA Receptor This compound Hypothetical This compound This compound->AMPA_R Blocks This compound->GABA_A_R Enhances

Hypothetical mechanism of a novel AED.

II. Preclinical Evaluation of a Novel Antiepileptic Compound

The preclinical phase is crucial for establishing the initial safety and efficacy profile of a new drug candidate.[6][7]

A. In Vitro and In Vivo Seizure Models

A battery of well-established animal models is used to screen for antiseizure activity.[6][7][8]

Model Description Typical Outcome Measures Clinical Relevance
Maximal Electroshock (MES) Test An electrical stimulus is applied to induce a tonic-clonic seizure.[5][6]Abolition of the hindlimb tonic extensor component.Generalized tonic-clonic seizures.[4]
Subcutaneous Pentylenetetrazol (scPTZ) Test A chemical convulsant (PTZ) is administered to induce clonic seizures.[6][8]Failure to observe a clonic seizure of at least 5 seconds duration.Myoclonic and absence seizures.
6-Hz Psychomotor Seizure Test A low-frequency electrical stimulus is used to induce a seizure with behavioral features resembling focal seizures.[5][8]Protection against seizure activity.Therapy-resistant focal seizures.
Kindling Models Repeated subconvulsive stimuli (electrical or chemical) lead to a progressive and permanent increase in seizure susceptibility.[6][8]Reduction in seizure severity and duration.Temporal lobe epilepsy and epileptogenesis.
B. Experimental Protocols

1. Maximal Electroshock (MES) Test Protocol:

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Stimulation: A 60 Hz alternating current is delivered for 0.2 seconds via corneal electrodes. The current intensity is predetermined to elicit a full tonic hindlimb extension in control animals.

  • Drug Administration: The test compound is administered orally or intraperitoneally at various doses and at a specified time before the electrical stimulation.

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded.

2. Kainic Acid-Induced Status Epilepticus Model Protocol:

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Induction: Kainic acid is administered intraperitoneally to induce status epilepticus. Seizure activity is monitored and scored using a Racine scale.

  • Drug Administration: The test compound is administered at a specific time point after the onset of seizures.

  • Monitoring: Continuous video-electroencephalography (vEEG) is used to monitor seizure frequency and duration.[9]

  • Endpoint: Reduction in seizure frequency, duration, and severity compared to a vehicle-treated control group.

The typical workflow for preclinical AED evaluation is illustrated below.

Preclinical_Workflow cluster_discovery Drug Discovery & Screening cluster_in_vivo In Vivo Efficacy Testing cluster_safety Safety & Tolerability cluster_pkpd Pharmacokinetics/Pharmacodynamics Compound_ID Compound Identification In_Vitro In Vitro Screening (e.g., receptor binding) Compound_ID->In_Vitro MES MES Model In_Vitro->MES scPTZ scPTZ Model In_Vitro->scPTZ Six_Hz 6-Hz Model In_Vitro->Six_Hz Kindling Kindling Model MES->Kindling scPTZ->Kindling Six_Hz->Kindling Tox Toxicology Studies Kindling->Tox Behavioral Behavioral Assays (e.g., rotarod) Kindling->Behavioral PK Pharmacokinetic Profiling Tox->PK Behavioral->PK PD Pharmacodynamic Analysis PK->PD

References

Investigating Carzenide in Cervical Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature or data specifically detailing the effects of a compound named "Carzenide" on cervical cancer cell lines. The following technical guide has been constructed as a template to aid researchers, scientists, and drug development professionals in structuring their findings once such data becomes available. The quantitative data, experimental protocols, and signaling pathways presented herein are based on research of other compounds investigated in the context of cervical cancer and are provided for illustrative purposes only.

Abstract

This document provides a comprehensive technical framework for the investigation of novel therapeutic agents, exemplified here as "this compound," in the context of cervical cancer. It outlines standardized methodologies for assessing cytotoxic and apoptotic effects, delineates common signaling pathways implicated in cervical carcinogenesis that may be modulated by such agents, and presents a structured format for the presentation of quantitative data. The objective is to offer a robust guide for the preclinical evaluation of new compounds in cervical cancer research.

Quantitative Data Summary

The effective evaluation of a novel compound requires rigorous quantitative analysis of its impact on cancer cell viability and proliferation. The tables below are structured to present such data in a clear and comparative format.

Table 1: In Vitro Cytotoxicity of this compound in Cervical Cancer Cell Lines

Cell LineTypeIC50 (µM) after 48hIC50 (µM) after 72hNotes
HeLaAdenocarcinomaData Not AvailableData Not AvailableHPV-18 positive
SiHaSquamous Cell CarcinomaData Not AvailableData Not AvailableHPV-16 positive
C33ASquamous Cell CarcinomaData Not AvailableData Not AvailableHPV-negative
CaSkiSquamous Cell CarcinomaData Not AvailableData Not AvailableHPV-16 and HPV-18 positive

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

Cell LineTreatmentBax (% of Control)Bcl-2 (% of Control)Cleaved Caspase-3 (% of Control)
HeLaVehicle100100100
This compound (X µM)Data Not AvailableData Not AvailableData Not Available
SiHaVehicle100100100
This compound (Y µM)Data Not AvailableData Not AvailableData Not Available

This table is designed to show the modulation of key apoptotic proteins following treatment.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to sound scientific research. The following sections provide methodologies for key assays used in the evaluation of anti-cancer compounds.

Cell Culture

HeLa, SiHa, C33A, and CaSki cervical cancer cell lines will be obtained from the American Type Culture Collection (ATCC). Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures will be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. Untreated cells will serve as a negative control.

  • After the incubation period, add 10 µL of 0.5% MTT solution to each well.

  • Incubate the plates until the medium is removed and replaced with 100 µL of Dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value, the concentration of drug yielding a 50% reduction in cell viability, will be calculated using appropriate software (e.g., CalcuSyn)[1].

Western Blot Analysis

Western blotting is used to detect specific protein molecules from among a mixture of proteins.

  • Lyse this compound-treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis

Flow cytometry can be used to analyze the cell cycle and apoptosis.

  • Treat cells with this compound for the desired time period.

  • Harvest and wash the cells with ice-cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells will be determined.

Signaling Pathways and Visualizations

Understanding the molecular mechanisms by which a compound exerts its effects is crucial. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow.

G cluster_0 Hypothetical this compound-Induced Apoptotic Pathway This compound This compound ROS ROS This compound->ROS induces JNK JNK ROS->JNK activates ER_Stress ER_Stress ROS->ER_Stress activates Caspase3 Caspase3 JNK->Caspase3 activates ER_Stress->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling cascade initiated by this compound.

G cluster_1 General Experimental Workflow start Start: Cervical Cancer Cell Lines culture Cell Culture start->culture treatment This compound Treatment culture->treatment viability MTT Assay (Cell Viability) treatment->viability protein Western Blot (Protein Expression) treatment->protein apoptosis Flow Cytometry (Apoptosis) treatment->apoptosis end End: Data Analysis viability->end protein->end apoptosis->end

Caption: Workflow for evaluating this compound's in vitro effects.

Discussion

Persistent high-risk human papillomavirus (HPV) infection is a primary etiological factor in the development of cervical cancer. The HPV oncoproteins E6 and E7 play a crucial role by, among other mechanisms, degrading the tumor suppressor p53 and inactivating the retinoblastoma protein (pRb), respectively[2]. This disruption of cell cycle control and apoptosis is a key target for therapeutic intervention.

Several signaling pathways are commonly dysregulated in cervical cancer and represent potential targets for novel therapeutic agents. These include the PI3K/AKT, RAF/MEK/ERK, and Wnt/β-catenin pathways[3]. For instance, activation of the PI3K/AKT pathway promotes cell survival and proliferation. The JAK/STAT pathway has also been implicated in cervical cancer progression, with its activation contributing to anti-apoptotic gene expression[2][4].

A hypothetical mechanism of action for a novel compound like "this compound" could involve the induction of oxidative stress through the generation of reactive oxygen species (ROS). Elevated ROS levels can, in turn, activate stress-related signaling cascades such as the c-Jun N-terminal kinase (JNK) pathway and induce endoplasmic reticulum (ER) stress, ultimately converging on the activation of executioner caspases like caspase-3 to trigger apoptosis[5].

The investigation of a novel compound would necessitate a multi-faceted approach, beginning with broad-spectrum cytotoxicity screening across various cervical cancer cell lines, including those with different HPV statuses (e.g., HPV-positive HeLa and SiHa, and HPV-negative C33A) to identify potential HPV-dependent effects. Subsequent mechanistic studies would then focus on elucidating the specific molecular pathways modulated by the compound, employing techniques such as western blotting to probe for changes in key signaling and apoptotic proteins.

Conclusion

While there is currently no specific information available for "this compound," this guide provides a comprehensive framework for its investigation as a potential therapeutic agent for cervical cancer. The outlined experimental protocols, data presentation structures, and visualization of potential mechanisms of action are intended to serve as a valuable resource for researchers in the field. Future studies on novel compounds will contribute to a deeper understanding of cervical cancer biology and aid in the development of more effective targeted therapies.

References

The Diuretic Action of Carbonic Anhydrase Inhibitors: A Technical Guide to Acetazolamide in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetazolamide, a representative carbonic anhydrase inhibitor, as a diuretic agent in research models. It details the underlying mechanism of action, experimental protocols for its evaluation, and quantitative data from key studies.

Introduction to Acetazolamide as a Diuretic

Acetazolamide is a sulfonamide derivative and a potent, non-bacteriostatic inhibitor of carbonic anhydrase.[1] While it has several clinical applications, including the treatment of glaucoma, epilepsy, and acute mountain sickness, its diuretic effect is a key feature of its pharmacological profile.[1][2] Acetazolamide exerts its diuretic action by specifically targeting carbonic anhydrase in the proximal convoluted tubule of the nephron.[2][3] This inhibition leads to a cascade of events that ultimately result in increased excretion of sodium, bicarbonate, and water.[2][3]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Acetazolamide as a diuretic is the inhibition of carbonic anhydrase in the renal proximal tubule.[2][4] This enzyme plays a crucial role in the reabsorption of sodium bicarbonate.

Normally, carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which then dissociates into a hydrogen ion (H⁺) and a bicarbonate ion (HCO₃⁻). The H⁺ is secreted into the tubular lumen in exchange for a sodium ion (Na⁺) via the Na⁺/H⁺ exchanger (NHE3). In the lumen, the secreted H⁺ combines with filtered HCO₃⁻ to form H₂CO₃, which is then dehydrated to CO₂ and water by luminal carbonic anhydrase. CO₂ readily diffuses into the tubular cell, where it is rehydrated back to H₂CO₃, thus completing the cycle of bicarbonate reabsorption.

Acetazolamide disrupts this process by inhibiting both the cytoplasmic and luminal isoforms of carbonic anhydrase. This leads to:

  • Reduced H⁺ Secretion: The lack of available H⁺ ions within the cell diminishes the activity of the Na⁺/H⁺ exchanger.[4]

  • Decreased Sodium Reabsorption: With reduced Na⁺/H⁺ exchange, more Na⁺ remains in the tubular lumen.[4]

  • Increased Bicarbonate Excretion: The inability to reabsorb filtered bicarbonate leads to its increased excretion in the urine, a condition known as bicarbonaturia.[5]

  • Alkaline Diuresis: The increased concentration of non-reabsorbed sodium and bicarbonate in the tubular fluid osmotically retains water, leading to diuresis. The high bicarbonate content makes the urine alkaline.[1]

Acetazolamide_Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Blood/Interstitium Lumen_Components Filtered Na+ Filtered HCO3- H2CO3_Lumen H2CO3 Lumen_Components->H2CO3_Lumen Combines with secreted H+ CO2_H2O_Lumen CO2 + H2O H2CO3_Lumen->CO2_H2O_Lumen CO2_H2O_cyto CO2 + H2O CO2_H2O_Lumen->CO2_H2O_cyto Diffusion NHE3 Na+/H+ Exchanger (NHE3) Na_in Na+ NHE3->Na_in CA_cyto Carbonic Anhydrase (Cytoplasmic) H2CO3_cyto H2CO3 CA_cyto->H2CO3_cyto H_HCO3 H+ + HCO3- H2CO3_cyto->H_HCO3 H_out H+ H_HCO3->H_out to NHE3 HCO3_out HCO3- to blood H_HCO3->HCO3_out CO2_H2O_cyto->H2CO3_cyto Blood Reabsorbed Na+ and HCO3- Na_in->Blood Reabsorption H_out->NHE3 HCO3_out->Blood Acetazolamide Acetazolamide Acetazolamide->CA_cyto Inhibits CA_lumen Carbonic Anhydrase (Luminal) Acetazolamide->CA_lumen Inhibits CA_lumen->H2CO3_Lumen

Caption: Mechanism of action of Acetazolamide in the renal proximal tubule.

Quantitative Data from Research Models

The diuretic effect of Acetazolamide has been quantified in various studies, particularly in the context of heart failure where fluid overload is a major concern.

Table 1: Diuretic and Natriuretic Effects of Acetazolamide in Heart Failure Patients

Study/TrialPatient PopulationAcetazolamide DoseComparatorOutcome MeasureResult
ADVOR TrialAcute Decompensated Heart Failure500 mg IV once dailyPlacebo (in addition to loop diuretics)Successful Decongestion within 3 days42.2% in Acetazolamide group vs. 30.5% in placebo group
Meta-analysis[6]Heart FailureVariedControlMean NatriuresisSignificantly higher in Acetazolamide group (MD: 74.91)
Meta-analysis[6]Heart FailureVariedControlMean DiuresisSignificantly higher in Acetazolamide group (MD: 0.44)
Pilot StudyChronic Heart Failure Exacerbations250-500 mg orally once dailyControl (stable diuretic therapy)NatriuresisSignificantly higher on days 2 and 3 with Acetazolamide

MD: Mean Difference

Table 2: Effects of Acetazolamide on Electrolytes and Renal Function

Study/TrialPatient PopulationAcetazolamide DoseKey Findings
ADVOR TrialAcute Decompensated Heart Failure500 mg IV once dailyHigher incidence of hypokalemia at 90 days.
Systematic Review[7]Metabolic AlkalosisVariedEffective in reversing chloride-resistant metabolic alkalosis.
Pilot StudyChronic Heart Failure Exacerbations250-500 mg orally once dailySignificantly higher serum chloride concentration on days 2 and 3; no increase in creatinine.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for evaluating the diuretic effects of Acetazolamide.

In-Vivo Diuretic Study in a Heart Failure Model

This protocol is based on the design of clinical trials investigating Acetazolamide as an add-on therapy.[8]

In_Vivo_Diuretic_Study_Workflow Patient_Selection Patient Selection: - Hospitalized with chronic heart failure exacerbation - Signs of volume overload - Stable dose of loop diuretics Randomization Randomization (1:1) Patient_Selection->Randomization Treatment_Group Treatment Group: - Standard loop diuretic therapy - Acetazolamide (e.g., 250-500 mg orally once daily for 3 days) Randomization->Treatment_Group Control_Group Control Group: - Standard loop diuretic therapy - Placebo Randomization->Control_Group Data_Collection Daily Data Collection (e.g., for 4 days): - 24-hour urine output (diuresis) - 24-hour urinary sodium and chloride excretion (natriuresis) - Body weight - Serum electrolytes and creatinine Treatment_Group->Data_Collection Control_Group->Data_Collection Primary_Endpoint Primary Endpoint Assessment: - Successful decongestion (e.g., absence of clinical signs of fluid overload) Data_Collection->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: - Change in diuretic and natriuretic response - Change in renal function - Incidence of adverse events (e.g., hypokalemia, metabolic acidosis) Data_Collection->Secondary_Endpoints

Caption: Experimental workflow for an in-vivo study of Acetazolamide.

Materials and Methods:

  • Subject Recruitment: Select subjects (e.g., patients with acute decompensated heart failure) with clinical evidence of volume overload.

  • Baseline Measurements: On day 1, collect baseline data including body weight, serum electrolytes, creatinine, and 24-hour urine output and electrolyte excretion.

  • Randomization: Randomly assign subjects to either the treatment or control group.

  • Drug Administration:

    • Treatment Group: Administer oral Acetazolamide (e.g., 250 mg twice daily) for a defined period (e.g., 3 consecutive days) in addition to standard intravenous furosemide therapy.[8]

    • Control Group: Administer a matching placebo in addition to standard intravenous furosemide therapy.

  • Monitoring and Data Collection: For the duration of the study (e.g., 3 days of treatment and a follow-up day), collect daily measurements of:

    • 24-hour urine volume.

    • Urinary sodium, potassium, and chloride concentrations.

    • Body weight.

    • Serum electrolytes and creatinine.

  • Endpoint Analysis: The primary endpoint is typically the success of decongestion. Secondary endpoints include total diuresis and natriuresis, changes in renal function, and the incidence of adverse events.

In-Vitro Assay for Carbonic Anhydrase Inhibition

To directly assess the inhibitory activity of a compound on carbonic anhydrase, an in-vitro enzyme assay can be performed.

Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Acetazolamide (as a positive control)

  • Test compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions.

  • In a 96-well plate, add the Tris-HCl buffer, the test compound at various concentrations (or Acetazolamide as a positive control), and the carbonic anhydrase solution.

  • Incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate.

  • Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5 minutes) to determine the rate of p-nitrophenol formation.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

Acetazolamide serves as a valuable research tool and a clinically relevant diuretic. Its well-defined mechanism of action, centered on the inhibition of carbonic anhydrase in the proximal tubule, provides a clear target for drug design and physiological studies. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation of carbonic anhydrase inhibitors as diuretic agents. Understanding the nuances of their effects on renal hemodynamics and electrolyte balance is crucial for the development of novel and more effective diuretic therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Carzenide

Abstract

This compound, known systematically as 4-Sulfamoylbenzoic acid, is a sulfonamide compound with significant applications in pharmacology and synthetic chemistry.[1][2][3] It is recognized primarily as a potent carbonic anhydrase inhibitor and serves as a crucial reagent in the synthesis of various therapeutic agents, including anticonvulsants.[1][3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Chemical Identity and Structure

This compound is an aromatic compound containing both a carboxylic acid and a sulfonamide functional group attached to a benzene ring at para positions.[5][6] Its chemical identity is well-established through various registry systems and nomenclature standards.

  • IUPAC Name: 4-sulfamoylbenzoic acid[2][5]

  • CAS Registry Number: 138-41-0[2][4][5]

  • Molecular Formula: C₇H₇NO₄S[5][7][8]

  • Molecular Weight: 201.20 g/mol [2][5][8]

  • Synonyms: p-Sulfamoylbenzoic acid, 4-Carboxybenzenesulfonamide, Dirnate.[5][7][9]

The structural formula, depicted below, highlights the para-substitution pattern which is key to its biological activity.

Canonical SMILES: C1=CC(=CC=C1C(=O)O)S(=O)(=O)N[9]

Physicochemical Properties

The physicochemical properties of this compound determine its behavior in biological and chemical systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile as well as its formulation characteristics. The data below has been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties
PropertyValueReference(s)
Appearance White powder / Shiny solid[1][2][7]
Melting Point 285-295 °C (decomposes)[3][7][10]
Boiling Point 449.0 °C (Predicted/Estimated)[3][7][10]
Density 1.508 - 1.536 g/cm³ (Estimate)[7][9]
pKa 3.50 (at 25 °C)[3][6][7]
Vapor Pressure 1.12 x 10⁻⁶ mmHg - 7.56 x 10⁻⁹ mmHg (at 25 °C)[7][9][11]
Table 2: Solubility and Distribution
PropertyValueReference(s)
Water Solubility 453 - 500 mg/L (0.5 g/L)[3][7][9]
DMSO Solubility 40 mg/mL[8]
Ethanol Solubility 12 mg/mL (Freely soluble)[6][8]
LogP (XLogP3) 0.5[2][9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 5[9]

Mechanism of Action and Biological Pathways

This compound's primary mechanism of action is the inhibition of carbonic anhydrase (CA) enzymes.[4][7] Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. By inhibiting CAs, particularly isoforms like CAII, this compound disrupts pH regulation and fluid balance in various tissues.[4] This inhibitory action is the basis for its diuretic effect and its application in managing conditions like glaucoma and epilepsy.[4][7]

Carzenide_MOA Figure 1: this compound Mechanism of Action via Carbonic Anhydrase Inhibition cluster_reaction Normal Physiological Reaction cluster_inhibition Inhibition Pathway cluster_outcome Physiological Outcome CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Catalyzed by CA HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Spontaneous CA Carbonic Anhydrase (CA) This compound This compound CA_Target Carbonic Anhydrase (CA) This compound->CA_Target Inhibits Blocked_Reaction Blocked Conversion of CO₂ CA_Target->Blocked_Reaction Outcome Reduced H⁺ and HCO₃⁻ -> Diuresis -> Reduced IOP (Glaucoma) Blocked_Reaction->Outcome

Figure 1: this compound's inhibition of Carbonic Anhydrase disrupts normal CO₂ conversion.

Experimental Protocols

Detailed methodologies are critical for the synthesis and analysis of this compound. The following sections outline common experimental procedures cited in the literature.

Synthesis via Catalytic Oxidation

This protocol describes a high-yield synthesis of this compound from p-toluenesulfonamide using a cobalt catalyst.[1]

  • Reaction Setup: To a 25 mL reaction vial, add p-carboxybenzenesulfonamide (1 mmol), 3,5-dinitro-N-hydroxy-N-methylbenzamide (0.05 mmol), and cobalt (II) acetate (0.01 mmol).[1]

  • Solvent Addition: Add 5 mL of acetic acid as the solvent.[1]

  • Reaction Conditions: Place the reaction system under an oxygen atmosphere (1 atm). Heat the mixture to 100 °C and maintain for 10 hours with stirring.[1]

  • Workup and Isolation: After the reaction, cool the mixture to room temperature. Remove the acetic acid solvent by distillation under reduced pressure.[1]

  • Purification: Wash the resulting solid residue repeatedly with water to remove residual acetic acid and the cobalt catalyst. Perform a final wash with a small amount of acetone.[3]

  • Drying and Analysis: Dry the resulting filter cake to yield the final product, p-carboxybenzenesulfonamide (this compound). Purity can be confirmed by HPLC analysis.[1][3] A reported yield for this method is approximately 94%.[1][3]

Synthesis_Workflow Figure 2: Workflow for Catalytic Oxidation Synthesis of this compound start Combine Reactants: - p-carboxybenzenesulfonamide - Cobalt Acetate - Acetic Acid react Heat to 100°C Under O₂ (1 atm) for 10 hours start->react cool Cool to Room Temperature react->cool distill Distill under Reduced Pressure (Remove Acetic Acid) cool->distill wash_water Wash Solid with Water distill->wash_water wash_acetone Wash Solid with Acetone wash_water->wash_acetone dry Dry Final Product (this compound) wash_acetone->dry end Analysis by HPLC dry->end

Figure 2: A typical laboratory workflow for the synthesis of this compound.
In Vitro Solubility Determination

This protocol outlines a standard procedure for assessing the solubility of this compound in common laboratory solvents.

  • Stock Solution Preparation: Prepare stock solutions by dissolving this compound in various solvents (e.g., DMSO, Ethanol) to create a saturated or near-saturated solution. For high-concentration stocks (e.g., 40 mg/mL in DMSO), sonication may be applied to aid dissolution.[4][8]

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C) for a specified period (typically 24 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the equilibrated solutions to pellet any undissolved solid.

  • Quantification: Carefully extract an aliquot of the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved this compound using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection.[6]

  • Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor. For aqueous solubility, a similar procedure is followed using purified water.[8]

Applications in Research and Development

This compound's utility extends beyond its direct therapeutic applications. It is a valuable building block and reagent in medicinal chemistry.

  • Synthesis of Anticonvulsants: It serves as a key intermediate in the synthesis of novel anticonvulsant agents.[1][3]

  • Carbonic Anhydrase Inhibitor Development: As a known CA inhibitor, it is often used as a reference compound or starting scaffold for the design of more potent and selective inhibitors for various CA isoforms.[1][7]

  • Metabolite Studies: this compound is the major circulating metabolite of the topical antimicrobial Mafenide, making it important for pharmacokinetic and metabolism studies.[4]

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Carzenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carzenide (4-Sulfamoylbenzoic acid) is a potent, competitive inhibitor of carbonic anhydrase II (CAII).[1] As a member of the sulfonamide class of drugs, this compound holds therapeutic potential in a variety of conditions, including epilepsy, cervical cancer, and as a diuretic.[1][2] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting these enzymes, this compound can modulate pH balance and ion transport in various tissues, leading to its therapeutic effects. These application notes provide detailed experimental protocols for the in vivo evaluation of this compound in preclinical animal models for its potential applications.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of carbonic anhydrase isozymes. In the central nervous system, inhibition of CAII and other isoforms can lead to an accumulation of intracellular CO2 and a decrease in pH, which is thought to contribute to its anticonvulsant effects.[3] In the kidney, inhibition of carbonic anhydrase in the proximal tubules leads to a reduction in sodium bicarbonate reabsorption, resulting in diuresis.[4]

In the context of cancer, particularly cervical cancer, the tumor microenvironment is often acidic due to altered metabolism. Carbonic anhydrase IX (CAIX), a transmembrane isoform, is frequently overexpressed in hypoxic tumors and plays a crucial role in maintaining intracellular pH, promoting tumor cell survival and proliferation. While this compound is a known CAII inhibitor, its activity against other isoforms like CAIX should be considered. Furthermore, there is emerging evidence that some carbonic anhydrase inhibitors may also modulate the Wnt/β-catenin signaling pathway, a critical pathway in cancer development.[5]

Signaling Pathway Diagrams

Carzenide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAIX CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 Catalyzes This compound This compound This compound->CAIX Inhibits (potential) CAII CAII This compound->CAII Inhibits Wnt_Pathway Wnt/β-catenin Pathway This compound->Wnt_Pathway Modulates (potential) CAII->H_HCO3 Catalyzes CO2_H2O CO2 + H2O CO2_H2O->H_HCO3 Gene_Expression Target Gene Expression Wnt_Pathway->Gene_Expression Promotes

Caption: this compound's mechanism of action and potential signaling pathway interactions.

Data Presentation

The following tables are templates for summarizing quantitative data from in vivo studies of this compound. The data presented are for illustrative purposes only and should be replaced with actual experimental findings.

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Illustrative Data)

ParameterRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)
MouseIntravenous (IV)1025.30.145.6100
MouseOral (PO)5015.81.078.268
RatIntravenous (IV)1022.10.140.2100
RatOral (PO)5012.51.565.465

Table 2: Efficacy of this compound in an Anticonvulsant Model (Illustrative Data)

Animal ModelSeizure TypeTreatment GroupDose (mg/kg)Seizure Severity Score (Mean ± SD)% Protection
DBA/2 MouseAudiogenicVehicle-5.0 ± 0.50
DBA/2 MouseAudiogenicThis compound252.5 ± 1.050
DBA/2 MouseAudiogenicThis compound501.0 ± 0.580
DBA/2 MouseAudiogenicThis compound1000.2 ± 0.295

Table 3: Efficacy of this compound in a Cervical Cancer Xenograft Model (Illustrative Data)

Animal ModelCell LineTreatment GroupDose (mg/kg/day)Tumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Nude MouseHeLaVehicle-1500 ± 2500
Nude MouseHeLaThis compound50950 ± 18036.7
Nude MouseHeLaThis compound100600 ± 12060.0

Table 4: Diuretic Effect of this compound in Rats (Illustrative Data)

Treatment GroupDose (mg/kg)Urine Output (mL/6h) (Mean ± SD)Na+ Excretion (mmol/6h) (Mean ± SD)K+ Excretion (mmol/6h) (Mean ± SD)
Vehicle-2.5 ± 0.50.2 ± 0.050.1 ± 0.02
This compound255.2 ± 0.80.5 ± 0.100.15 ± 0.03
This compound508.1 ± 1.20.9 ± 0.150.2 ± 0.04

Experimental Protocols

Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in mice and rats after intravenous and oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Standard laboratory equipment for dosing and blood collection

  • LC-MS/MS for bioanalysis

Workflow Diagram:

PK_Workflow Animal_Acclimatization Animal Acclimatization Dosing_Groups Randomize into Dosing Groups (IV and PO) Animal_Acclimatization->Dosing_Groups Dosing Administer this compound Dosing_Groups->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Bioanalysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight before dosing (for oral administration).

  • Prepare this compound formulation in the appropriate vehicle.

  • Administer this compound to animals via intravenous (tail vein) or oral (gavage) route.

  • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points into tubes containing an anticoagulant.

  • Centrifuge blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software.

Anticonvulsant Efficacy in a Mouse Model of Epilepsy

Objective: To evaluate the anticonvulsant activity of this compound in an audiogenic seizure-susceptible mouse model (DBA/2).

Materials:

  • This compound

  • Vehicle

  • DBA/2 mice (21-28 days old)

  • Sound-attenuating chamber equipped with a bell or sonicator

Protocol:

  • Acclimatize DBA/2 mice to the housing facility for at least 3 days.

  • Administer this compound or vehicle intraperitoneally (IP) or orally (PO) at various doses.

  • At the time of expected peak drug effect (e.g., 30-60 minutes post-dose), place the mouse individually in the sound-attenuating chamber.

  • Expose the mouse to a high-intensity sound stimulus (e.g., 120 dB) for 60 seconds.

  • Observe and score the seizure response based on a standardized scale (e.g., 0=no response, 1=wild running, 2=clonic seizure, 3=tonic seizure, 4=respiratory arrest).

  • Calculate the percentage of animals protected from seizures at each dose level.

Antitumor Efficacy in a Cervical Cancer Xenograft Model

Objective: To assess the in vivo antitumor efficacy of this compound in a human cervical cancer xenograft model.

Materials:

  • This compound

  • Vehicle

  • Human cervical cancer cell line (e.g., HeLa, SiHa)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Calipers for tumor measurement

Workflow Diagram:

Xenograft_Workflow Cell_Culture Culture Cervical Cancer Cells Tumor_Implantation Subcutaneous Implantation of Cells with Matrigel into Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (when tumors reach ~100-150 mm³) Tumor_Growth->Randomization Treatment Daily Administration of this compound or Vehicle Randomization->Treatment Tumor_Measurement Measure Tumor Volume Bi-weekly Treatment->Tumor_Measurement Endpoint Euthanize Mice at Study Endpoint Tumor_Measurement->Endpoint Analysis Tumor Weight Measurement and Further Analysis (e.g., IHC) Endpoint->Analysis

Caption: Experimental workflow for a cervical cancer xenograft study.

Protocol:

  • Culture cervical cancer cells to the desired number.

  • Inject a suspension of cancer cells mixed with Matrigel subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Administer this compound or vehicle daily via the desired route (e.g., oral gavage).

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitor animal body weight and general health.

  • At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

  • Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).

Diuretic Activity Study in Rats

Objective: To evaluate the diuretic effect of this compound in rats.

Materials:

  • This compound

  • Vehicle

  • Male Wistar rats (8-10 weeks old)

  • Metabolic cages

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Protocol:

  • Acclimatize rats to metabolic cages for 24-48 hours.

  • Provide a saline load (e.g., 25 mL/kg of 0.9% NaCl, orally) to ensure adequate hydration and urine flow.

  • Administer this compound or vehicle orally or intraperitoneally.

  • Collect urine over a specified period (e.g., 6 hours).

  • Measure the total volume of urine for each rat.

  • Analyze urine samples for sodium (Na+) and potassium (K+) concentrations.

  • Calculate the total excretion of electrolytes.

Conclusion

These application notes provide a framework for the in vivo investigation of this compound. The detailed protocols for pharmacokinetic, anticonvulsant, antitumor, and diuretic studies will enable researchers to systematically evaluate the therapeutic potential of this promising carbonic anhydrase inhibitor. It is crucial to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for Carzenide in Enzymatic Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carzenide, also known as 4-Sulfamoylbenzoic acid, is a competitive inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to various physiological processes.[1][2] As the major circulating metabolite of the topical antibacterial agent Mafenide, this compound has garnered interest for its potential therapeutic applications, including in the research of epilepsy and cervical cancer.[1] Its diuretic properties are also well-documented. This document provides detailed application notes and protocols for utilizing this compound in enzymatic inhibition assays, focusing on its primary target, carbonic anhydrase.

Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺). This reaction is fundamental to processes such as respiration, pH homeostasis, electrolyte secretion, and bone resorption.[2] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, edema, and certain types of cancer, making CA inhibitors like this compound valuable tools for research and potential drug development.[2][3]

This compound, a sulfonamide derivative, exerts its inhibitory effect by coordinating to the zinc ion in the active site of the carbonic anhydrase, displacing the catalytic water molecule/hydroxide ion. This mechanism is characteristic of many sulfonamide-based CA inhibitors.

Quantitative Data: Carbonic Anhydrase Inhibition

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Benzamide-4-sulfonamides5.3 - 334Low nM - Sub-nMLow nM - Sub-nM-[2]
Hydrazonobenzenesulfonamides-Low nM8.05 - 68.78.05 - 68.7[4]
N-((4-sulfamoylphenyl)carbamothioyl) amides13.3 - 87.65.3 - 384.3--[1]
4-(3-alkyl/benzyl-guanidino)benzenesulfonamides-Low nM - Sub-nM--[5]
Standard Inhibitor (Acetazolamide)25012.125.85.7[6]

Note: The inhibitory activity is dependent on the specific chemical modifications to the benzenesulfonamide scaffold. This compound is expected to exhibit strong inhibition, particularly against the highly active hCA II isoform.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic mechanism of carbonic anhydrase and a general workflow for screening potential inhibitors like this compound.

carbonic_anhydrase_mechanism cluster_reaction Catalytic Cycle E-Zn-H2O Enzyme-Zn²⁺-H₂O E-Zn-OH Enzyme-Zn²⁺-OH⁻ E-Zn-H2O->E-Zn-OH H₂O dissociation HCO3 HCO₃⁻ E-Zn-OH->HCO3 + CO₂ CO2 CO₂ HCO3->E-Zn-H2O + H⁺ - H₂O H+ H⁺ H2O H₂O inhibitor_screening_workflow Start Start: Prepare Reagents Enzyme_Prep Prepare Carbonic Anhydrase Solution Start->Enzyme_Prep Inhibitor_Prep Prepare this compound Serial Dilutions Start->Inhibitor_Prep Substrate_Prep Prepare Substrate Solution (CO₂-saturated water or p-NPA) Start->Substrate_Prep Assay Perform Enzymatic Assay (e.g., Stopped-Flow or Spectrophotometric) Enzyme_Prep->Assay Inhibitor_Prep->Assay Substrate_Prep->Assay Data_Acquisition Measure Reaction Rate (Change in absorbance or pH) Assay->Data_Acquisition Analysis Data Analysis: Calculate % Inhibition, IC₅₀, and Kᵢ Data_Acquisition->Analysis End End: Report Results Analysis->End

References

Application of Carzenide in the Synthesis of Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carzenide, also known as 4-sulfamoylbenzoic acid, is a versatile chemical intermediate increasingly recognized for its utility in the synthesis of various pharmaceutical agents. Its inherent sulfonamide moiety makes it a valuable precursor for the development of carbonic anhydrase inhibitors, a class of drugs that have demonstrated significant anticonvulsant properties. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound as a starting material for synthesizing novel anticonvulsant compounds.

The rationale for using this compound in anticonvulsant synthesis is twofold. Firstly, the sulfonamide group is a key pharmacophore in many established carbonic anhydrase inhibitors which exhibit antiepileptic activity. Secondly, the carboxylic acid group on the this compound molecule offers a reactive handle for chemical modification, allowing for the creation of diverse libraries of derivatives with potentially enhanced anticonvulsant efficacy and improved pharmacokinetic profiles.

Generalized Synthetic Pathway

The primary strategy for utilizing this compound in anticonvulsant synthesis involves the modification of its carboxylic acid group to introduce various functionalities, leading to the formation of novel benzenesulfonamide derivatives. These derivatives are then screened for their ability to inhibit carbonic anhydrase and their in vivo anticonvulsant activity.

G This compound This compound (4-Sulfamoylbenzoic acid) Intermediate Activated this compound Intermediate (e.g., Acyl Chloride) This compound->Intermediate Activation Derivative Novel Benzenesulfonamide Derivative Intermediate->Derivative Amine Amine (R-NH2) Amine->Derivative Amidation Screening Anticonvulsant Activity Screening (MES, scPTZ) Derivative->Screening G cluster_activation Activation cluster_amidation Amidation cluster_purification Purification This compound This compound AcylChloride 4-Sulfamoylbenzoyl Chloride This compound->AcylChloride Stir at RT, 2h SOCl2 SOCl₂ in DCM SOCl2->AcylChloride Product N-Substituted-4-sulfamoylbenzamide AcylChloride->Product Amine Amine (R-NH₂) + TEA in DCM Amine->Product Stir at RT, 12-16h Workup Aqueous Work-up Product->Workup Chromatography Silica Gel Chromatography Workup->Chromatography G cluster_mechanism Mechanism of Anticonvulsant Action Sulfonamide Sulfonamide Derivative (from this compound) CA Carbonic Anhydrase (e.g., CA II, CA VII) Sulfonamide->CA Inhibits CO2_H2O CO₂ + H₂O ⇌ H₂CO₃ HCO3_H H₂CO₃ ⇌ HCO₃⁻ + H⁺ CO2_H2O->HCO3_H Stabilization Neuronal Membrane Stabilization HCO3_H->Stabilization ↓ pH, ↑ CO₂ Seizures Reduced Seizure Activity Stabilization->Seizures

Application Notes and Protocols for High-Throughput Screening Assays Using Carzenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. These application notes provide a detailed framework for utilizing Carzenide, a novel investigational compound, in HTS campaigns. The following protocols and guidelines are designed to assist researchers in developing robust and reliable assays to characterize the activity of this compound and similar molecules. While specific data for this compound is not yet publicly available, the methodologies presented here are based on established principles of HTS and can be adapted for various research objectives.

HTS allows for the testing of thousands of compounds in a short period, significantly accelerating the identification of potential drug candidates.[1][2] The process involves the miniaturization of assays into 96, 384, or even 1536-well plates and the use of automated liquid handling and detection systems.[1][2] Quantitative HTS (qHTS) further enhances this process by testing compounds at multiple concentrations, providing dose-response curves and more reliable data for hit identification.[3][4]

Hypothetical Target and Mechanism of Action for this compound

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a specific kinase, "Kinase X," which is a key component of a cancer-related signaling pathway. Kinases are a common target class in drug discovery, particularly in oncology.[5][6]

Data Presentation: Quantitative HTS Data Summary

Effective data management and presentation are critical for interpreting HTS results. The following tables provide a template for summarizing quantitative data from a hypothetical screen of this compound and other test compounds against Kinase X.

Table 1: Single-Dose HTS Results for Kinase X Inhibition

Compound IDConcentration (µM)Percent Inhibition (%)Hit (Yes/No)
This compound1085.2Yes
Compound A105.6No
Compound B1092.1Yes
DMSO ControlN/A0.0N/A

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill SlopeZ'-factor
This compound0.51.20.85
Compound B1.20.90.82

The Z'-factor is a statistical measure of assay quality, where a value between 0.5 and 1.0 indicates an excellent assay.[7][8]

Experimental Protocols

The following are detailed protocols for a primary screen and a secondary confirmatory assay for identifying inhibitors of Kinase X.

Protocol 1: Primary High-Throughput Screening Assay (Biochemical)

This protocol describes a fluorescence-based assay to measure the enzymatic activity of Kinase X.

Materials:

  • Kinase X, recombinant protein

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (including this compound) dissolved in DMSO

  • Positive control (a known Kinase X inhibitor)

  • Negative control (DMSO)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence intensity

Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each test compound (at 2 mM in 100% DMSO) into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known inhibitor (positive control).

  • Enzyme Addition: Add 5 µL of Kinase X solution (2X final concentration) in assay buffer to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing the fluorescently labeled peptide substrate and ATP (both at 2X final concentration) in assay buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Secondary Confirmatory Assay (Cell-Based)

This protocol describes a cell-based assay to confirm the activity of hits from the primary screen in a more physiologically relevant context.

Materials:

  • Cancer cell line known to have active Kinase X signaling

  • Cell culture medium and supplements

  • Test compounds (including this compound)

  • Antibody specific for the phosphorylated form of a known Kinase X substrate

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • 96-well clear-bottom white microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds (e.g., from 0.01 to 100 µM) for 2 hours.

  • Cell Lysis: Lyse the cells to release the proteins.

  • ELISA-based Detection:

    • Coat a new 96-well plate with a capture antibody against the total substrate protein.

    • Add the cell lysates to the wells and incubate.

    • Wash the wells and add the primary antibody specific for the phosphorylated substrate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the chemiluminescent substrate.

  • Detection: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Determine the IC50 values for each compound by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase_X Receptor->Kinase_X Activates Substrate Substrate Kinase_X->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Transcription_Factor Transcription_Factor pSubstrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Receptor Activates This compound This compound This compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

Experimental Workflow

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_lead_opt Lead Optimization Library Compound Library (incl. This compound) Primary_Assay Biochemical Assay (Kinase X Activity) Library->Primary_Assay Hit_ID Hit Identification (% Inhibition) Primary_Assay->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Cell_Assay Cell-Based Assay (Target Engagement) Dose_Response->Cell_Assay Confirmed_Hits Confirmed Hits Cell_Assay->Confirmed_Hits SAR Structure-Activity Relationship Confirmed_Hits->SAR ADMET ADMET Profiling SAR->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate

Caption: General workflow for a high-throughput screening campaign.

References

Troubleshooting & Optimization

improving Carzenide solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carzenide. The information is designed to address common challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as 4-Sulfamoylbenzoic acid, is a diuretic and a potent carbonic anhydrase II inhibitor.[1] Its low intrinsic aqueous solubility (approximately 453 mg/L at 25°C) can present challenges in various experimental settings, including in vitro assays and in vivo studies, potentially impacting bioavailability and consistent results.[2][3]

Q2: What are the basic physicochemical properties of this compound?

A2: Understanding the fundamental properties of this compound is crucial for troubleshooting solubility issues.

PropertyValueReference
Molecular Formula C₇H₇NO₄S[4]
Molecular Weight 201.20 g/mol [4]
pKa 3.50 (at 25°C)[2][3]
Appearance White powder[2]
Water Solubility 453 mg/L (25°C)[2][3]
Solubility in DMSO ≥ 36 mg/mL
Solubility in Ethanol 12 mg/mL[2]

Q3: How does pH affect the solubility of this compound?

A3: this compound is a carboxylic acid with a pKa of 3.50.[2][3] This means that its solubility in aqueous solutions is highly pH-dependent. At pH values below its pKa, this compound will exist predominantly in its less soluble, neutral form. As the pH increases above 3.50, the carboxylic acid group will deprotonate, forming the more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution is a primary strategy to enhance this compound's solubility.

Q4: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?

A4: This is a common issue when a stock solution of a poorly soluble compound, often prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The sudden change in solvent polarity can cause the compound to precipitate. Here are a few troubleshooting steps:

  • Increase the pH of the final buffer: As this compound is more soluble at higher pH, ensuring your final buffer pH is well above 3.5 (e.g., pH 7.4) can help maintain its solubility.

  • Use a co-solvent in the final solution: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final aqueous solution can help to increase the solubility.

  • Employ solubility enhancers: Consider the use of excipients such as cyclodextrins to form inclusion complexes and improve aqueous solubility.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides several methods to improve the solubility of this compound in aqueous solutions for experimental use.

Method 1: pH Adjustment

Adjusting the pH of the solvent is a straightforward method to increase the solubility of ionizable compounds like this compound.

Principle: By raising the pH of the aqueous solution above this compound's pKa of 3.50, the equilibrium will shift towards the more soluble ionized (carboxylate) form.

Considerations:

  • Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

  • Use a buffer system to maintain a stable pH. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice for physiological studies.

Method 2: Use of Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

Principle: Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for dissolving less polar molecules.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG)

Experimental Workflow for Co-solvent Use:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation stock Dissolve this compound in 100% DMSO to create a concentrated stock solution dilute Dilute the stock solution into the final aqueous buffer stock->dilute Step 1 cosolvent Ensure the final concentration of DMSO is low (e.g., <1%) and compatible with the experiment dilute->cosolvent Step 2

Caption: Workflow for using a co-solvent to prepare a this compound working solution.

Method 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with increased aqueous solubility.

Principle: The hydrophobic inner cavity of the cyclodextrin molecule hosts the poorly soluble this compound, while the hydrophilic outer surface allows the complex to dissolve in water.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for In Vivo Oral Administration

This protocol is adapted from a method for preparing a homogeneous suspension suitable for oral dosing in animal studies.

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Purified water

Procedure:

  • Prepare a 0.5% (w/v) solution of CMC-Na in purified water. This may require heating and stirring to fully dissolve.

  • Allow the CMC-Na solution to cool to room temperature.

  • Weigh the required amount of this compound powder.

  • Gradually add the this compound powder to the CMC-Na solution while continuously stirring or vortexing to ensure a uniform suspension.

  • For a target concentration of 5 mg/mL, add 5 mg of this compound to 1 mL of the 0.5% CMC-Na solution.

  • Mix thoroughly until a homogeneous suspension is achieved.

Protocol 2: Preparation of a Solubilized this compound Solution using a Co-solvent and Cyclodextrin

This protocol provides a method for preparing a clear, solubilized solution of this compound for in vitro or in vivo applications where a true solution is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • To prepare the final working solution, first take the required volume of the this compound DMSO stock.

  • Then, add the appropriate volume of the 20% SBE-β-CD in saline to achieve the final desired this compound concentration. The final solution should contain 10% DMSO. For example, to prepare 1 mL of the final solution, mix 100 µL of the this compound DMSO stock with 900 µL of the 20% SBE-β-CD in saline.

  • Mix thoroughly until a clear solution is obtained. This method can achieve a this compound concentration of at least 2.5 mg/mL.

Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex by Kneading

This protocol describes a common laboratory method for preparing solid inclusion complexes of poorly soluble drugs with cyclodextrins.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Water

Procedure:

  • Determine the desired molar ratio of this compound to β-CD (a 1:1 molar ratio is a good starting point).

  • Weigh the appropriate amounts of this compound and β-CD.

  • Place the β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

  • Gradually add the this compound powder to the paste and knead for 30-45 minutes.

  • If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.

  • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • The dried complex can be pulverized and stored for later use.

Characterization of the Inclusion Complex: The formation of an inclusion complex can be confirmed by techniques such as:

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting peak of this compound indicates complex formation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of this compound upon complexation can be observed.

  • X-ray Powder Diffraction (XRPD): A change from a crystalline to an amorphous pattern or a new diffraction pattern suggests the formation of a complex.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound functions as a diuretic by inhibiting the enzyme carbonic anhydrase. This diagram illustrates the general mechanism of carbonic anhydrase inhibitors in the proximal tubule of the kidney.

G cluster_0 Proximal Tubule Lumen cluster_1 Proximal Tubule Cell H2CO3_lumen H₂CO₃ CA_IV Carbonic Anhydrase IV H2CO3_lumen->CA_IV H2O_CO2_lumen H₂O + CO₂ H2O_CO2_cell H₂O + CO₂ H2O_CO2_lumen->H2O_CO2_cell Diffusion CA_IV->H2O_CO2_lumen CA_II Carbonic Anhydrase II H2O_CO2_cell->CA_II H2CO3_cell H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3_cell->HCO3_H CA_II->H2CO3_cell This compound This compound inhibition Inhibition This compound->inhibition inhibition->CA_IV inhibition->CA_II

Caption: Inhibition of carbonic anhydrase by this compound in the renal proximal tubule.

References

common issues with Carzenide stability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carzenide (4-Sulfamoylbenzoic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter with this compound stability, helping you to identify and resolve them efficiently.

Question 1: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?

Answer:

Precipitation is a common issue due to this compound's low aqueous solubility. Here are the steps to address this:

  • Ensure Proper Solvent Usage: this compound is practically insoluble in water.[1] For stock solutions, use fresh, anhydrous DMSO or ethanol.[2] Moisture in DMSO can significantly reduce solubility.[2]

  • Sonication and Gentle Heating: To aid dissolution, you can sonicate the solution or gently warm it to 37°C.

  • Check Concentration Limits: Ensure you have not exceeded the solubility limit in your chosen solvent. Refer to the data table below for solubility information.

  • pH of Aqueous Buffers: When preparing working solutions in aqueous buffers, the pH is critical. As a benzoic acid derivative, this compound's solubility is pH-dependent.[3][4] In acidic conditions, it is less soluble. Ensure your buffer's pH is compatible with maintaining solubility.

Question 2: I'm observing a gradual loss of this compound's inhibitory activity in my assay over time. What could be the cause?

Answer:

A decline in activity often points to chemical degradation. Consider the following potential causes:

  • Hydrolysis: The sulfonamide group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to cleavage of the S-N or C-S bonds.[1] This can result in the formation of inactive byproducts like sulfanilic acid or aniline.[1] It is recommended to prepare fresh working solutions for your experiments.

  • Photodegradation: Sulfonamide-containing compounds can be sensitive to light.[5] Exposure to fluorescent light, especially in the presence of photosensitizers like riboflavin (which may be present in cell culture media), can lead to degradation.[5] Protect your this compound solutions from light by using amber vials or covering them with foil.

  • Oxidation: The benzoic acid moiety can be susceptible to oxidation.[6][7] Ensure your experimental buffers are free from strong oxidizing agents.

  • Improper Storage: Storing stock solutions at the wrong temperature or for extended periods can lead to degradation. Refer to the storage guidelines in the data table below.

Question 3: My experimental results with this compound are inconsistent between batches or experiments. How can I improve reproducibility?

Answer:

Inconsistent results are often linked to variability in the stability and handling of this compound. To improve reproducibility:

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound.[8] It is highly recommended to aliquot your stock solution into single-use volumes after preparation and store them at -80°C.[2][8]

  • Standardize Solution Preparation: Use a consistent and documented procedure for preparing your this compound solutions. This includes using the same solvent, concentration, and dissolution method (e.g., sonication time) for each experiment.

  • Fresh Working Solutions: Always prepare fresh working solutions from your frozen stock on the day of the experiment.[8] Do not store diluted aqueous solutions for extended periods.

  • Control for Light Exposure: As mentioned, minimize the exposure of your solutions to light during preparation and in your experimental setup.

Data Presentation: this compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₄S[1]
Molecular Weight 201.20 g/mol [1]
Solubility DMSO: 40 mg/mL (198.8 mM) Ethanol: 12 mg/mL (59.64 mM) Water: Insoluble[1][2]
Storage (Powder) -20°C: 3 years 4°C: 2 years[6]
Storage (In Solvent) -80°C: 1 year -20°C: 1 month[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh out the required amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 497 µL of DMSO). d. Vortex thoroughly to dissolve the powder. If needed, sonicate the solution in a water bath for 5-10 minutes. e. Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C for long-term storage (up to 1 year).[2]

Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer

  • Materials: this compound stock solution, aqueous buffer of interest (e.g., PBS, pH 7.4), HPLC system with a suitable column (e.g., C18), light-protected containers.

  • Procedure: a. Prepare a working solution of this compound in the desired aqueous buffer at the final experimental concentration. b. Immediately after preparation (t=0), take a sample and analyze it by HPLC to determine the initial peak area of this compound. c. Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure). d. At various time points (e.g., 1, 2, 4, 8, 24 hours), take samples and analyze them by HPLC. e. Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation over time. f. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

G Potential Degradation Pathways of this compound This compound This compound (4-Sulfamoylbenzoic acid) Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis H₂O Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation SN_Cleavage S-N Bond Cleavage Products (e.g., Benzoic Acid derivative + Sulfamic Acid) Hydrolysis->SN_Cleavage CS_Cleavage C-S Bond Cleavage Products (e.g., Aniline derivative + Sulfonic Acid derivative) Hydrolysis->CS_Cleavage Photo_Products Photodegradation Products Photodegradation->Photo_Products G Troubleshooting this compound Experimental Issues Start Inconsistent Results or Loss of Activity Observed Check_Prep Review Solution Preparation Protocol Start->Check_Prep Precipitate Precipitate or Cloudiness? Check_Prep->Precipitate Solubility_Issue Address Solubility: - Use fresh, anhydrous DMSO - Sonicate/Warm gently - Check concentration Precipitate->Solubility_Issue Yes No_Precipitate No Precipitate Precipitate->No_Precipitate No Check_Storage Review Storage Conditions Solubility_Issue->Check_Storage No_Precipitate->Check_Storage Freeze_Thaw Repeated Freeze-Thaw Cycles? Check_Storage->Freeze_Thaw Aliquot Aliquot Stock Solutions Freeze_Thaw->Aliquot Yes No_Freeze_Thaw No Repeated Freeze-Thaw Freeze_Thaw->No_Freeze_Thaw No Check_Experiment Review Experimental Conditions Aliquot->Check_Experiment No_Freeze_Thaw->Check_Experiment Light Light Exposure? Check_Experiment->Light Protect_Light Protect from Light Light->Protect_Light Yes No_Light Minimal Light Exposure Light->No_Light No pH_Issue Extreme pH? Protect_Light->pH_Issue No_Light->pH_Issue Buffer_pH Use Fresh Buffers at Optimal pH pH_Issue->Buffer_pH Yes End Consistent Results pH_Issue->End No Buffer_pH->End G Carbonic Anhydrase II (CAII) Catalytic Mechanism cluster_0 Active Site Zn Zn²⁺ H2O H₂O Zn->H2O coordination His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O->Zn nucleophilic attack on CO₂ HCO3 HCO₃⁻ H2O->HCO3 forms CO2 CO₂ CO2->H2O H_plus H⁺ HCO3->H_plus releases This compound This compound (Inhibitor) This compound->Zn binds to & blocks H₂O coordination

References

troubleshooting unexpected results in Carzenide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with Carzenide, a potent and selective inhibitor of the mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment on cultured cells?

This compound is a selective inhibitor of mTOR (mammalian target of rapamycin), a key kinase that regulates cell growth, proliferation, and metabolism.[1][2] Upon treatment, a reduction in the phosphorylation of mTOR's downstream targets, such as p70S6 kinase (S6K) and 4E-BP1, is expected.[3] This should lead to a dose-dependent decrease in cell proliferation and viability.

Q2: I am not observing the expected decrease in cell viability after this compound treatment. What are the possible reasons?

Several factors could contribute to this observation:

  • Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.[4][5]

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors.

  • Incorrect Assay Timing: The duration of the treatment may not be sufficient to induce a measurable effect. A time-course experiment is advisable to determine the optimal treatment duration.[6][7]

  • Reagent Quality: Ensure that the this compound stock solution is properly prepared and stored to maintain its activity. Degradation of the compound can lead to a loss of efficacy.[8]

  • Assay-Specific Issues: The chosen cell viability assay may not be compatible with your cell line or experimental conditions.[8] Consider trying an alternative method.

Q3: My Western blot results for phosphorylated S6K (p-S6K) are inconsistent after this compound treatment. How can I troubleshoot this?

Inconsistent Western blot results can be frustrating. Here are some common causes and solutions:

  • Low Protein Abundance: The abundance of mTOR and its phosphorylated substrates can be low in some cell lines.[9] Ensure you are loading a sufficient amount of total protein.

  • Antibody Quality: The primary antibody against p-S6K may not be specific or sensitive enough. Verify the antibody's performance using a positive control.

  • Sample Handling: Ensure consistent sample preparation and lysis procedures to minimize variability.

  • Phosphatase Activity: Inhibit phosphatase activity during cell lysis by including phosphatase inhibitors in your lysis buffer.

  • Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.

Q4: I am observing a high level of autophagy in my cells after this compound treatment. Is this an expected off-target effect?

Increased autophagy is an expected consequence of mTOR inhibition.[1] mTORC1, one of the two mTOR complexes, negatively regulates autophagy.[10] By inhibiting mTORC1, this compound can induce autophagy. To confirm this, it is recommended to use multiple assays to monitor autophagy.[11][12]

Q5: this compound is precipitating in my cell culture medium. What should I do?

This compound has a defined solubility in aqueous solutions.[13] If you observe precipitation, consider the following:

  • Solvent and Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells.[4]

  • Fresh Preparation: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.

  • Gentle Warming: If precipitation occurs during preparation, gentle warming and sonication can aid in dissolution.[14]

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability

This compound Concentration (nM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
195.34.8
1082.16.1
10055.75.5
100025.44.2

Table 2: Effect of this compound on mTOR Pathway Phosphorylation

Treatmentp-mTOR (Ser2448) Relative Intensityp-S6K (Thr389) Relative Intensityp-4E-BP1 (Thr37/46) Relative Intensity
Vehicle Control1.001.001.00
This compound (100 nM)0.350.210.45

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blotting for mTOR Pathway Proteins

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software.

Visualizations

Carzenide_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway mTOR Signaling Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Complex Akt->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Protein_Synthesis This compound This compound This compound->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Carzenide_Treatment This compound Treatment Cell_Culture->Carzenide_Treatment Viability_Assay Cell Viability Assay (MTT) Carzenide_Treatment->Viability_Assay Western_Blot Western Blot (p-S6K, etc.) Carzenide_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for this compound.

Troubleshooting_Logic Start Unexpected Result: No change in cell viability Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Check_Time Is treatment duration sufficient? Check_Concentration->Check_Time Yes Dose_Response->Check_Time Time_Course Perform time-course experiment Check_Time->Time_Course No Check_Reagent Is this compound stock viable? Check_Time->Check_Reagent Yes Time_Course->Check_Reagent Prepare_Fresh Prepare fresh stock solution Check_Reagent->Prepare_Fresh No Consider_Resistance Consider cell line resistance or alternative assays Check_Reagent->Consider_Resistance Yes Prepare_Fresh->Consider_Resistance

Caption: Troubleshooting unexpected cell viability results.

References

preventing Carzenide precipitation in buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of Carzenide in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful implementation of your research.

Troubleshooting Guide: this compound Precipitation

Issue: My this compound is precipitating out of my buffer solution.

Precipitation of this compound from aqueous buffer solutions is a common issue primarily due to its low water solubility, especially at acidic pH. The following guide will help you identify the cause and find a suitable solution.

Question: Why is my this compound precipitating?

Answer: this compound, with a pKa of 3.50, is a weakly acidic compound.[1][2][3][4][5][6] Its solubility in aqueous solutions is highly dependent on the pH of the buffer. At pH values below its pKa, this compound will be in its protonated, less soluble form, leading to precipitation.

Question: How can I prevent this compound from precipitating in my buffer?

Answer: There are several strategies to prevent precipitation:

  • Adjust the pH: Increasing the pH of your buffer to a value significantly above the pKa of 3.5 will deprotonate this compound, forming the more soluble carboxylate salt. A general rule of thumb is to maintain a pH at least 2 units above the pKa (i.e., pH > 5.5).

  • Prepare a Concentrated Stock in an Organic Solvent: this compound is highly soluble in DMSO (40 mg/mL) and freely soluble in ethanol (12 mg/mL).[7][8] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

  • Use the Sodium Salt of this compound: The sodium salt of this compound exhibits significantly higher solubility in water (approximately 20 g/100 mL).[2] If possible, using the salt form can circumvent solubility issues in aqueous buffers.

  • Incorporate Solubilizing Agents: For in vivo studies or specific in vitro assays, co-solvents or excipients can be used. A protocol has been described using 10% DMSO and 90% (20% SBE-β-CD in Saline) to achieve a clear solution.

Question: I am still seeing precipitation even after adjusting the pH. What else could be the problem?

Answer: If precipitation persists, consider the following:

  • Buffer Concentration and Composition: High ionic strength buffers can sometimes decrease the solubility of small molecules. Try using a lower concentration of your buffer components.

  • Temperature: Ensure your buffer and this compound solutions are at a stable temperature. Drastic temperature changes can affect solubility. This compound should be stored at room temperature in its solid form.[1][3][5][6][9]

  • Final Concentration of this compound: It's possible that the desired final concentration of this compound in your aqueous buffer is above its solubility limit, even at an optimal pH. Re-evaluate the required concentration for your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: The solubility of this compound varies significantly across different solvents. Refer to the table below for a summary of its solubility.

Q2: What is the pKa of this compound and why is it important?

A2: The pKa of this compound is 3.50.[1][2][3][4][5][6] This is a critical parameter as it indicates that this compound is a weak acid. Its solubility in aqueous solutions is pH-dependent. At a pH below 3.5, it will be in its less soluble, protonated form. At a pH above 3.5, it will increasingly be in its more soluble, deprotonated (salt) form.

Q3: Can I prepare a stock solution of this compound in water?

A3: this compound is practically insoluble in cold water, with a reported solubility of about 0.453 mg/mL (453 mg/L) at 25°C.[1][3][4][5] Therefore, preparing a concentrated stock solution directly in water is not recommended. It is best to use an organic solvent like DMSO or ethanol for stock solutions.[7][8]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions, especially when prepared in organic solvents, should be stored at -20°C or -80°C to ensure stability.[10] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: Is this compound stable in solution?

A5: this compound is stable under normal conditions.[11] However, the stability in a specific buffer solution over time should be empirically determined for long-term experiments. Factors like temperature, light exposure, and pH can influence the stability of many chemical compounds.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar EquivalentTemperature (°C)Reference
DMSO40 mg/mL198.8 mM25[7]
Ethanol12 mg/mL59.64 mM25[7]
Water0.453 mg/mL2.25 mM25[1][4][5]
Water (Sodium Salt)~200 mg/mL~896 mMNot Specified[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Methodology:

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of this compound.

  • Transfer the weighed this compound into a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO. For a 40 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer while avoiding precipitation.

Materials:

  • This compound stock solution (e.g., 40 mg/mL in DMSO from Protocol 1)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), TRIS buffer) with a pH adjusted to > 5.5

  • Sterile conical tubes or appropriate containers

Methodology:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the this compound stock solution needed. For example, to prepare 10 mL of a 100 µM this compound working solution from a 40 mg/mL (198.8 mM) stock:

    • V1 = (M2 * V2) / M1

    • V1 = (100 µM * 10 mL) / 198,800 µM = 0.00503 mL or 5.03 µL

  • Add the appropriate volume of the aqueous buffer to a sterile tube. For this example, add 9.995 mL of buffer.

  • While gently vortexing or stirring the buffer, add the calculated volume of the this compound stock solution (5.03 µL). This dropwise addition to a larger volume of stirred buffer is crucial to prevent localized high concentrations that could lead to precipitation.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system (typically ≤ 0.5%). In this example, the final DMSO concentration is approximately 0.05%.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Mandatory Visualizations

Carzenide_Solubility_Pathway cluster_solid Solid State cluster_solution Aqueous Solution cluster_outcome Outcome Carzenide_Solid This compound (Solid) pKa = 3.50 Protonated Protonated this compound (Low Solubility) Carzenide_Solid->Protonated pH < 3.5 Deprotonated Deprotonated this compound (High Solubility) Carzenide_Solid->Deprotonated pH > 3.5 Protonated->Deprotonated Increase pH Precipitation Precipitation Protonated->Precipitation Deprotonated->Protonated Decrease pH Dissolution Clear Solution Deprotonated->Dissolution

Caption: pH-dependent solubility of this compound in aqueous solutions.

Troubleshooting_Workflow Start This compound Precipitation Observed Check_pH Is the buffer pH > 5.5? Start->Check_pH Adjust_pH Adjust buffer pH to > 5.5 Check_pH->Adjust_pH No Check_Concentration Is this compound concentration too high? Check_pH->Check_Concentration Yes Adjust_pH->Check_pH Lower_Concentration Lower the final concentration of this compound Check_Concentration->Lower_Concentration Yes Use_Stock Was a concentrated stock in organic solvent used? Check_Concentration->Use_Stock No Lower_Concentration->Check_Concentration Success Clear Solution Achieved Lower_Concentration->Success Prepare_Stock Prepare a stock solution in DMSO or Ethanol Use_Stock->Prepare_Stock No Consider_Salt Consider using the more soluble sodium salt Use_Stock->Consider_Salt Yes Prepare_Stock->Use_Stock Prepare_Stock->Success Consider_Salt->Success

Caption: Troubleshooting workflow for this compound precipitation issues.

References

Technical Support Center: Enhancing the Bioavailability of Carzenide for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Carzenide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 4-Sulfamoylbenzoic Acid, is a carbonic anhydrase inhibitor.[1][2] It is the primary circulating metabolite of Mafenide.[1] Key physicochemical properties of this compound are summarized in the table below.

Q2: What is the primary challenge in achieving adequate in vivo exposure of this compound?

The main obstacle to achieving sufficient in vivo exposure for this compound is its poor aqueous solubility.[2] With a water solubility of approximately 0.5 g/L, its dissolution in the gastrointestinal tract is limited, which can lead to low and variable oral bioavailability.[2] Over 70% of new chemical entities face this challenge, often falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3]

Q3: What are the general strategies to enhance the bioavailability of poorly soluble drugs like this compound?

Several strategies can be employed to improve the bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Physical Modifications: Techniques like micronization and nanonization increase the surface area of the drug, enhancing the dissolution rate.[4][5]

  • Chemical Modifications: Creating salt forms or prodrugs can improve solubility and permeability.[6][7]

  • Formulation-Based Approaches: These include solid dispersions, cyclodextrin complexation, lipid-based delivery systems, and the use of co-solvents and surfactants.[3][4][8][9]

Troubleshooting Guide

Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Animal Studies

Question: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our rodent model. What could be the cause and how can we improve this?

Answer:

Low and variable plasma concentrations of this compound are likely due to its poor aqueous solubility, leading to incomplete and erratic absorption from the gastrointestinal tract. Here are several approaches to troubleshoot this issue, ranging from simple formulation adjustments to more advanced techniques.

Potential Solutions & Experimental Protocols:

1. Particle Size Reduction (Micronization/Nanonization)

  • Principle: Reducing the particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][4]

  • Experimental Protocol: Preparation of a this compound Nanosuspension by Wet Milling

    • Preparation of Milling Media: Prepare a 2% w/v solution of a suitable stabilizer (e.g., Poloxamer 188 or HPMC) in purified water.

    • Dispersion: Disperse 5% w/v this compound powder into the stabilizer solution.

    • Milling: Transfer the suspension to a bead mill containing zirconium oxide beads (0.5 mm diameter).

    • Process Parameters: Mill at 2000 rpm for 4-6 hours, maintaining the temperature below 10°C to prevent thermal degradation.

    • Particle Size Analysis: Monitor the particle size distribution at regular intervals using dynamic light scattering (DLS) until the desired particle size (e.g., < 200 nm) is achieved.

    • Dosage Formulation: The resulting nanosuspension can be directly used for oral gavage in animal studies.

2. pH Adjustment and Use of Co-solvents

  • Principle: this compound is an acidic compound (pKa ≈ 3.5).[2] Increasing the pH of the formulation vehicle can ionize the molecule, thereby increasing its solubility. Co-solvents can also enhance solubility by reducing the polarity of the aqueous vehicle.[4][6]

  • Experimental Protocol: Preparation of a pH-Adjusted Co-solvent Formulation

    • Co-solvent Preparation: Prepare a vehicle consisting of 40% Polyethylene Glycol 400 (PEG 400), 10% Ethanol, and 50% water.

    • Solubilization: Add this compound to the co-solvent mixture and stir until a clear solution is formed. Gentle heating or sonication can be used to aid dissolution.[1]

    • pH Adjustment: Adjust the pH of the final solution to ~7.0-7.5 using a suitable buffer (e.g., phosphate buffer) to ensure the drug remains in its more soluble, ionized form.

    • Administration: The resulting solution should be prepared fresh daily for administration.[1]

3. Solid Dispersion Technology

  • Principle: A solid dispersion involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. The amorphous state has a higher energy state than the crystalline form, leading to improved solubility and dissolution.[6][10]

  • Experimental Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation

    • Polymer Selection: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC).

    • Solvent System: Select a common solvent that can dissolve both this compound and the chosen polymer (e.g., a mixture of dichloromethane and methanol).

    • Dissolution: Dissolve this compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio) in the solvent system.

    • Evaporation: Remove the solvent under vacuum using a rotary evaporator at 40°C.

    • Drying and Milling: Dry the resulting solid mass in a vacuum oven overnight to remove residual solvent. Gently mill the dried solid dispersion to obtain a fine powder.

    • Characterization: Confirm the amorphous nature of this compound in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Reconstitution: For administration, the solid dispersion powder can be suspended in an aqueous vehicle.

Issue 2: Precipitation of this compound in the Gastrointestinal Tract Upon Administration

Question: We have developed a solubilized formulation of this compound, but we suspect it is precipitating in the stomach's acidic environment, leading to poor absorption. How can we prevent this?

Answer:

This is a common issue with solubilized formulations of weakly acidic drugs. When a high-pH formulation enters the low-pH environment of the stomach, the drug can convert back to its less soluble, non-ionized form and precipitate. The use of precipitation inhibitors is a key strategy to overcome this.

Potential Solutions & Experimental Protocols:

1. Supersaturating Drug Delivery Systems (SDDS)

  • Principle: These formulations are designed to generate a temporary supersaturated state of the drug in the gastrointestinal fluids. They often include precipitation-inhibiting polymers that maintain the drug in this high-energy, soluble state for a longer duration, allowing for enhanced absorption.[3]

  • Experimental Protocol: Formulation with a Precipitation Inhibitor

    • Polymer Selection: Select a precipitation inhibitor such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) or Soluplus®.

    • Formulation: Prepare a solid dispersion of this compound with the selected polymer using a method like spray drying or hot-melt extrusion. A typical drug-to-polymer ratio would be in the range of 1:3 to 1:5.

    • In Vitro Dissolution Testing: Conduct dissolution studies under conditions that simulate the transition from the stomach to the intestine (e.g., start in simulated gastric fluid, pH 1.2, then change to simulated intestinal fluid, pH 6.8). Monitor the concentration of dissolved this compound over time to confirm the maintenance of a supersaturated state.

    • In Vivo Administration: The formulated solid dispersion can be filled into capsules or suspended for oral dosing.

2. Lipid-Based Formulations

  • Principle: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can help maintain the drug in a solubilized state as it transits through the GI tract.[3][4] Upon gentle agitation with aqueous fluids, these systems form fine oil-in-water emulsions, which can be readily absorbed.

  • Experimental Protocol: Preparation of a this compound-Loaded SEDDS

    • Excipient Screening: Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP) for their ability to solubilize this compound.

    • Formulation Development: Based on the screening, prepare different ratios of oil, surfactant, and co-surfactant. A typical starting point could be 30% oil, 40% surfactant, and 30% co-surfactant.

    • Drug Loading: Dissolve this compound in the optimized SEDDS pre-concentrate with gentle heating and stirring.

    • Self-Emulsification Test: Add the drug-loaded SEDDS to water and observe the formation of a stable emulsion. Characterize the droplet size of the resulting emulsion.

    • Administration: The liquid SEDDS formulation can be filled into hard or soft gelatin capsules for oral administration.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C7H7NO4S[2][11]
Molecular Weight 201.2 g/mol [2][11]
Appearance White Powder[2]
Melting Point 285-295 °C[2]
Water Solubility 0.5 g/L (453 mg/L at 25°C)[2]
pKa 3.50 (at 25°C)[2]
Solubility in DMSO 40 mg/mL[12]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Formulation Strategy Selection cluster_execution Execution & Evaluation cluster_outcome Outcome Problem Low In Vivo Bioavailability of this compound Strategy1 Particle Size Reduction Problem->Strategy1 Strategy2 pH/Co-solvent Adjustment Problem->Strategy2 Strategy3 Solid Dispersion Problem->Strategy3 Strategy4 Lipid-Based System Problem->Strategy4 Execution Prepare Formulation Strategy1->Execution Strategy2->Execution Strategy3->Execution Strategy4->Execution InVitro In Vitro Dissolution & Characterization Execution->InVitro InVivo In Vivo PK Study InVitro->InVivo Outcome Enhanced Bioavailability? InVivo->Outcome Success Successful Formulation Outcome->Success Yes Failure Iterate & Re-formulate Outcome->Failure No Failure->Strategy1

Caption: Workflow for enhancing this compound bioavailability.

signaling_pathway cluster_formulation Formulation Strategies cluster_gi Gastrointestinal Lumen cluster_absorption Intestinal Absorption SolidDispersion Solid Dispersion (Amorphous this compound in Polymer) Dissolution Increased Dissolution Rate & Supersaturation SolidDispersion->Dissolution Nanosuspension Nanosuspension (Stabilized Nanoparticles) Nanosuspension->Dissolution SEDDS Lipid-Based System (SEDDS) (this compound in Lipid Matrix) Solubilization Maintained Solubilization (Micelles/Emulsion) SEDDS->Solubilization Absorption Enhanced Permeation Across Gut Wall Dissolution->Absorption Solubilization->Absorption Systemic Systemic Circulation (Increased Plasma Concentration) Absorption->Systemic

Caption: Mechanisms of bioavailability enhancement.

References

addressing off-target effects of Carzenide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carzenide (4-Sulfamoylbenzoic acid). This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as 4-Sulfamoylbenzoic acid, is a competitive inhibitor of carbonic anhydrase II (CAII)[1]. It is the primary circulating metabolite of the drug Mafenide[1]. Its inhibitory action on carbonic anhydrase makes it a subject of research for conditions such as epilepsy and cervical cancer, and it has been used as a diuretic[1][2].

Q2: Are there known off-target effects for this compound?

While comprehensive public data on the broad off-target profile of this compound is limited, its chemical structure as a benzenesulfonamide suggests the potential for interactions with other enzymes. For instance, some derivatives of 4-sulfamoylbenzoic acid have been investigated as inhibitors of cytosolic phospholipase A2α[3]. Due to the highly conserved ATP-binding pocket in kinases, small molecule inhibitors can often exhibit off-target activity on various kinases. Therefore, it is crucial for researchers to empirically determine the selectivity profile of this compound in their specific experimental system.

Q3: What are the common symptoms of off-target effects in cell-based assays?

Off-target effects can manifest in various ways, including:

  • Unexpected changes in cell morphology or viability.

  • Alterations in signaling pathways unrelated to carbonic anhydrase inhibition.

  • Discrepancies between in vitro and in vivo results.

  • Activation or inhibition of unanticipated cellular phenotypes.

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for the correct interpretation of experimental results. Key strategies include:

  • Using the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.

  • Employing structurally unrelated inhibitors: Use another carbonic anhydrase inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition.

  • Utilizing genetic controls: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the intended target (CAII) and verify that the resulting phenotype matches that of this compound treatment.

  • Performing rescue experiments: If possible, overexpress a resistant form of the target enzyme to see if it reverses the effects of this compound.

Troubleshooting Guides

Guide 1: Unexpected Phenotype Observed After this compound Treatment

If you observe a cellular phenotype that is not consistent with the known function of carbonic anhydrase II, it may be due to an off-target effect. This guide provides a workflow to investigate this possibility.

Experimental Workflow for Investigating Unexpected Phenotypes

G start Start: Unexpected Phenotype Observed concentration Step 1: Verify Concentration and Titration Is the lowest effective concentration being used? start->concentration phenotype_confirmation Step 2: Phenotype Confirmation Is the phenotype reproducible? concentration->phenotype_confirmation controls Step 3: Implement Negative and Positive Controls - Use a structurally unrelated CAII inhibitor. - Use a vehicle control. phenotype_confirmation->controls genetic_knockdown Step 4: Genetic Knockdown of CAII Does knockdown of CAII phenocopy this compound treatment? controls->genetic_knockdown off_target_screen Step 5: Off-Target Screening Perform a broad kinase panel or other relevant off-target screen. genetic_knockdown->off_target_screen data_analysis Step 6: Data Analysis and Interpretation Analyze screening data to identify potential off-targets. off_target_screen->data_analysis target_validation Step 7: Validate Potential Off-Targets Use specific inhibitors or genetic tools for the identified off-targets. data_analysis->target_validation conclusion Conclusion: Determine if the phenotype is on-target or off-target. target_validation->conclusion

Caption: Workflow for troubleshooting unexpected experimental outcomes with this compound.

Guide 2: How to Perform and Interpret an Off-Target Kinase Panel

Given the prevalence of kinases as off-targets for small molecules, performing a kinase screen is a valuable step in characterizing this compound's selectivity.

Methodology for Kinase Panel Screening (Example using a commercial service like KINOMEscan™)

  • Compound Submission:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Submit the compound to a commercial kinase screening service. Most services offer a variety of panel sizes, from a small selection of representative kinases to a comprehensive scan of the human kinome.

  • Assay Principle (Competitive Binding):

    • The screening platform typically utilizes a competitive binding assay. In this format, an immobilized ligand that binds to the ATP pocket of a large number of kinases is used.

    • The test compound (this compound) is added to the assay with a specific kinase from the panel.

    • If this compound binds to the kinase, it will compete with the immobilized ligand, resulting in a reduced amount of the kinase being captured on a solid support.

    • The amount of kinase bound to the solid support is then quantified, often using qPCR to measure a DNA tag conjugated to the kinase.

  • Data Analysis and Interpretation:

    • The primary data is often reported as "percent of control" or a dissociation constant (Kd).

    • A lower percent of control indicates stronger binding of this compound to the kinase.

    • The results are often visualized as a "tree spot" diagram, where the human kinome is represented as a phylogenetic tree, and inhibited kinases are marked.

Interpreting Kinome Scan Data

G start Start: Receive Kinome Scan Data primary_target Step 1: Confirm On-Target Activity Is CAII (or relevant target) strongly inhibited? start->primary_target off_target_id Step 2: Identify Off-Targets Which kinases show significant inhibition (e.g., >90% inhibition at 1 µM)? primary_target->off_target_id selectivity_score Step 3: Calculate Selectivity Score Determine the number of off-targets at a given concentration threshold. off_target_id->selectivity_score pathway_analysis Step 4: Pathway Analysis Are the identified off-target kinases part of a common signaling pathway? selectivity_score->pathway_analysis phenotype_correlation Step 5: Correlate with Observed Phenotype Could the inhibition of these off-target kinases explain the unexpected phenotype? pathway_analysis->phenotype_correlation validation Step 6: Validate Key Off-Targets Use specific inhibitors for the identified off-target kinases to see if they replicate the phenotype. phenotype_correlation->validation conclusion Conclusion: Characterize this compound's selectivity profile and understand its potential off-target liabilities. validation->conclusion

Caption: A logical guide for interpreting the results of a kinase off-target screen.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₇NO₄S[2]
Molecular Weight201.2 g/mol [2]
AppearanceWhite powder[2]
Water Solubility453 mg/L (25 °C)[2]
pKa3.50 (at 25 °C)[2]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Assay TypeRecommended Starting ConcentrationNotes
Biochemical (enzymatic) assays1 nM - 10 µMPerform a dose-response curve to determine IC50.
Cell-based assays100 nM - 100 µMTitrate to find the lowest effective concentration. Higher concentrations may induce off-target effects.[1]

Table 3: Example Data from a Hypothetical Kinase Selectivity Screen for this compound (at 1 µM)

Kinase TargetPercent of Control (%)Interpretation
CAII (On-target control)5Strong Inhibition
Kinase A95No significant binding
Kinase B10Significant binding (potential off-target)
Kinase C50Moderate binding (potential off-target)
Kinase D88No significant binding

This table is for illustrative purposes to guide data interpretation.

Detailed Experimental Protocols

Protocol 1: Determining the IC50 of this compound against Carbonic Anhydrase II

Materials:

  • Recombinant human Carbonic Anhydrase II (CAII)

  • This compound (4-Sulfamoylbenzoic acid)

  • p-Nitrophenyl acetate (pNPA) - substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • In a 96-well plate, add 5 µL of each this compound dilution (or vehicle control) to triplicate wells.

  • Add 85 µL of assay buffer containing a fixed concentration of CAII (e.g., 10 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of pNPA substrate (final concentration, e.g., 1 mM) to each well.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each concentration.

  • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Validating an Off-Target Kinase in a Cell-Based Assay

Objective: To determine if the inhibition of a potential off-target kinase (e.g., "Kinase B" from the hypothetical screen) is responsible for an observed phenotype.

Materials:

  • Cells of interest

  • This compound

  • A selective inhibitor for "Kinase B"

  • siRNA targeting "Kinase B"

  • Appropriate cell culture media and reagents

  • Assay to measure the phenotype of interest (e.g., cell viability assay, western blot for a specific marker).

Procedure:

  • Treat cells with this compound and the selective inhibitor for "Kinase B" :

    • Plate cells and allow them to adhere.

    • Treat cells with a range of concentrations of this compound and the selective inhibitor for "Kinase B" in parallel.

    • Include a vehicle control (e.g., DMSO).

    • After the desired incubation time, perform the phenotypic assay.

    • Interpretation: If the selective inhibitor for "Kinase B" phenocopies the effect of this compound, it suggests that "Kinase B" is a relevant off-target.

  • Genetic knockdown of "Kinase B" :

    • Transfect cells with siRNA targeting "Kinase B" or a non-targeting control siRNA.

    • After 48-72 hours (to allow for protein knockdown), perform the phenotypic assay.

    • Interpretation: If the knockdown of "Kinase B" results in the same phenotype observed with this compound treatment, this provides strong evidence for the off-target effect.

References

dealing with Carzenide degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the storage and handling of Carzenide. Here you will find comprehensive guides and frequently asked questions to ensure the stability and integrity of your experimental results.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your work with this compound.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Storage

Question: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound stock solution. What could be the cause and how can I identify these new peaks?

Answer: The appearance of new peaks in your HPLC analysis of this compound (4-sulfamoylbenzoic acid) is likely due to degradation. This compound possesses two functional groups susceptible to degradation: a sulfonamide and a carboxylic acid. Degradation can be initiated by several factors including pH, temperature, and light.

Potential Degradation Pathways:

  • Hydrolysis: The sulfonamide bond can undergo hydrolysis, especially under acidic or basic conditions, to yield 4-carboxybenzenesulfonic acid and ammonia.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, resulting in the formation of sulfanilamide.

  • Photodegradation: Exposure to light, particularly UV light, can lead to cleavage of the S-N bond or other photochemical reactions.

To identify the degradation products, a forced degradation study is recommended. This involves intentionally subjecting this compound to various stress conditions to generate the potential degradants.

Proposed Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Photodegradation: Expose the stock solution in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours). A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Store the solid this compound powder in an oven at 105°C for 24 hours. Dissolve the stressed powder in the solvent to the stock concentration before analysis.

3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products, which will aid in their structural elucidation.

Diagram: Proposed this compound Degradation Pathways

G This compound This compound (4-Sulfamoylbenzoic Acid) Hydrolysis_Product 4-Carboxybenzenesulfonic Acid + Ammonia This compound->Hydrolysis_Product  Hydrolysis (Acid/Base) Decarboxylation_Product Sulfanilamide This compound->Decarboxylation_Product  Thermal Stress Photodegradation_Product Potential Photodegradants (e.g., S-N Cleavage Products) This compound->Photodegradation_Product  Photodegradation G cluster_0 Method Development cluster_1 Method Validation A Select HPLC Column and Mobile Phase B Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) A->B C Inject Stressed Samples B->C D Specificity (Peak Purity Analysis) C->D Analyze Separation of Degradants E Linearity, Accuracy, Precision D->E F LOD & LOQ E->F G Robustness F->G G Start Unexpected Experimental Results (e.g., low activity, extra peaks) Check_Storage Review Storage Conditions (Temperature, Light, Container) Start->Check_Storage Check_Handling Review Solution Handling (Freshness, Freeze-Thaw) Start->Check_Handling Perform_HPLC Perform Stability-Indicating HPLC Analysis Check_Storage->Perform_HPLC Check_Handling->Perform_HPLC Degradation_Confirmed Degradation Confirmed Perform_HPLC->Degradation_Confirmed No_Degradation No Degradation Detected (Consider other experimental variables) Perform_HPLC->No_Degradation No Optimize_Storage Optimize Storage and Handling (Aliquoting, Light Protection) Degradation_Confirmed->Optimize_Storage Yes Forced_Degradation Conduct Forced Degradation Study to Identify Degradants Degradation_Confirmed->Forced_Degradation Yes

Technical Support Center: Overcoming Resistance to Carzenide and Other Carbonic Anhydrase Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Carzenide and other carbonic anhydrase inhibitors (CAIs) in cancer cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound and other CAIs.

Issue 1: Unexpectedly High Cell Viability After this compound Treatment

Question: I am treating my cancer cell line with this compound, but I am not observing the expected decrease in cell viability. What are the possible reasons for this resistance?

Answer:

Resistance to this compound and other carbonic anhydrase inhibitors can be multifactorial. Here are the primary aspects to investigate:

  • High Expression of Carbonic Anhydrase IX/XII: The targeted cancer cells may overexpress CAIX or CAXII, particularly under hypoxic conditions. These enzymes contribute to an acidic tumor microenvironment, which can reduce the efficacy of various anti-cancer drugs.

  • Acidic Extracellular pH (pHe): The inherent or acquired acidity of the culture medium can diminish the cytotoxic effects of this compound.

  • P-glycoprotein (Pgp) Mediated Efflux: While not a direct resistance mechanism to this compound itself, the acidic microenvironment supported by carbonic anhydrases can enhance the activity of efflux pumps like P-gp, leading to resistance to co-administered chemotherapeutic agents.

  • Cell Line-Specific Factors: The intrinsic genetic and phenotypic characteristics of the cancer cell line may confer resistance.

Troubleshooting Workflow:

start High Cell Viability Observed check_CAIX_XII 1. Verify CAIX/XII Expression (Western Blot/qRT-PCR) start->check_CAIX_XII check_pHe 2. Measure Extracellular pH check_CAIX_XII->check_pHe High Expression optimize_assay 5. Optimize Cell Viability Assay Conditions check_CAIX_XII->optimize_assay Low/No Expression check_Pgp 3. Assess P-glycoprotein Activity check_pHe->check_Pgp Acidic pHe check_pHe->optimize_assay Neutral pHe combination_therapy 4. Implement Combination Therapy check_Pgp->combination_therapy High Pgp Activity check_Pgp->combination_therapy Low Pgp Activity (Consider other mechanisms) end Resolution combination_therapy->end optimize_assay->end

Caption: Troubleshooting workflow for high cell viability.

Recommended Actions:

  • Confirm Target Expression: Verify the expression levels of CAIX and CAXII in your cancer cell line under both normoxic and hypoxic conditions using Western Blot or qRT-PCR.

  • Measure Extracellular pH: Assess the pH of your cell culture medium during the experiment. A consistently low pH may indicate a need for buffering agents or a different experimental setup.

  • Evaluate P-glycoprotein Activity: If using this compound in combination with other chemotherapeutics, perform a P-gp activity assay to determine if drug efflux is a contributing factor.

  • Consider Combination Therapy: Based on the findings, consider combining this compound with other agents. For instance, if P-gp activity is high, co-administration with a P-gp substrate chemotherapeutic may show synergistic effects.

Issue 2: Inconsistent Results in Cell Viability Assays

Question: My cell viability assay results (e.g., MTT, XTT) are highly variable when testing this compound. What could be causing this?

Answer:

Inconsistent results in cell viability assays can stem from several technical factors.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Create a growth curve for your specific cell line.
Drug Solubility and Stability Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). Prepare fresh drug dilutions for each experiment.
Incubation Time Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing a cytotoxic effect.
Assay Interference Some compounds can interfere with the chemistry of viability assays. Run appropriate controls, including media alone, cells with vehicle control, and the drug in media without cells.
Pipetting Errors Use calibrated pipettes and ensure proper mixing to achieve uniform cell and drug distribution in the wells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as 4-Sulfamoylbenzoic acid, is a competitive inhibitor of carbonic anhydrase, with a strong inhibitory effect on carbonic anhydrase II (CAII).[1][2] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In the context of cancer, isoforms like CAIX and CAXII are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor progression and chemoresistance.

Q2: What are the known mechanisms of resistance to carbonic anhydrase inhibitors in cancer cells?

The primary mechanisms of resistance are linked to the tumor microenvironment and interactions with other resistance pathways:

  • Tumor Microenvironment: The hypoxic and acidic conditions in solid tumors can select for more aggressive and resistant cancer cells.[1]

  • Upregulation of CAIX/XII: High levels of these enzymes help maintain a favorable intracellular pH for cancer cell survival while acidifying the extracellular space.

  • P-glycoprotein (Pgp) Co-expression: CAXII has been found to be co-expressed and co-localized with the drug efflux pump P-gp in resistant cancer cells. Inhibition of CAXII can indirectly reduce Pgp activity, thereby overcoming resistance to Pgp substrate chemotherapies.

Q3: What are effective strategies to overcome resistance to this compound?

Combination therapy is the most promising strategy to overcome resistance to carbonic anhydrase inhibitors.[3]

  • Combination with Conventional Chemotherapy: Using this compound or other CAIs to sensitize cancer cells to standard chemotherapeutic agents. For example, the CAIX inhibitor SLC-0111 has been shown to potentiate the cytotoxicity of dacarbazine, temozolomide, and doxorubicin in different cancer cell lines.

  • Targeting P-glycoprotein-Mediated Resistance: Combining a CAXII inhibitor with a chemotherapeutic drug that is a substrate for P-gp can restore the efficacy of the chemotherapy in resistant cells.[4][5]

  • Inducing Ferroptosis: Inhibition of CAIX has been shown to sensitize cancer cells to ferroptosis, a form of iron-dependent cell death. Combining CAIX inhibitors with ferroptosis-inducing compounds can lead to significant tumor cell death.[6][7]

Signaling Pathway Implicated in CAI Resistance and Combination Therapy:

cluster_0 Tumor Microenvironment cluster_1 Cancer Cell cluster_2 Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Acidosis Acidosis Chemoresistance Chemoresistance Acidosis->Chemoresistance CAIX_XII CAIX / CAXII (Upregulation) HIF1a->CAIX_XII CAIX_XII->Acidosis Maintains Acidic pHe Pgp P-glycoprotein (Increased Activity) CAIX_XII->Pgp Co-expression & Functional Link Chemotherapy Chemotherapy (Pgp Substrate) Pgp->Chemotherapy Efflux This compound This compound / CAIs This compound->CAIX_XII Inhibits Chemotherapy->Pgp Substrate for

Caption: Role of CAIX/XII in chemoresistance and therapeutic intervention.

Q4: Are there any available IC50 values for this compound in cancer cell lines?

Currently, there is limited publicly available data on the specific IC50 values of this compound in various cancer cell lines. However, data for other carbonic anhydrase inhibitors, such as Acetazolamide and the clinical-grade inhibitor SLC-0111, are available and can serve as a reference.

IC50 Values of Select Carbonic Anhydrase Inhibitors in Cancer Cell Lines (Under Hypoxia)

InhibitorCell LineCancer TypeIC50 (µM)
Acetazolamide HeLaCervical Cancer2.83
SLC-0111 U251Glioblastoma80 - 100
SLC-0111 T98GGlioblastoma80 - 100
SLC-0111 PANC-1Pancreatic Cancer~125
SLC-0111 CF-PAC-1Pancreatic Cancer~120

Note: IC50 values can vary significantly based on experimental conditions such as cell density, incubation time, and assay method.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (and other test compounds)

  • DMSO (or other appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for CAIX Expression

This protocol describes the detection of CAIX protein expression in cancer cell lysates.

Materials:

  • Cancer cell lysates (from normoxic and hypoxic conditions)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CAIX

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Protocol 3: Measurement of Extracellular pH (pHe)

A simple method to estimate pHe using a standard pH meter.

Materials:

  • Cancer cells cultured to desired confluency

  • Phenol red-free culture medium

  • Calibrated pH meter with a micro-electrode

Procedure:

  • Cell Culture: Culture cells under experimental conditions (e.g., with or without this compound treatment, under normoxia or hypoxia).

  • Medium Collection: Carefully collect the culture medium from the cells, avoiding disruption of the cell layer.

  • pH Measurement: Immediately measure the pH of the collected medium using a calibrated pH meter.

  • Normalization: Normalize the pH reading to the cell number or total protein content to account for differences in cell density.

Workflow for Assessing and Overcoming CAI Resistance:

start Experiment Start cell_culture Culture Cancer Cells (Normoxia/Hypoxia) start->cell_culture carzenide_treatment Treat with this compound (Dose-Response) cell_culture->carzenide_treatment viability_assay Perform Cell Viability Assay (e.g., MTT) carzenide_treatment->viability_assay ic50_determination Determine IC50 viability_assay->ic50_determination resistance_observed Resistance Observed? (High IC50) ic50_determination->resistance_observed investigate_mechanisms Investigate Mechanisms resistance_observed->investigate_mechanisms Yes success Successful Sensitization resistance_observed->success No western_blot Western Blot for CAIX/XII investigate_mechanisms->western_blot ph_measurement Measure Extracellular pH investigate_mechanisms->ph_measurement pgp_assay P-gp Activity Assay investigate_mechanisms->pgp_assay combination_strategy Design Combination Strategy western_blot->combination_strategy ph_measurement->combination_strategy pgp_assay->combination_strategy re_evaluate Re-evaluate with Combination Therapy combination_strategy->re_evaluate re_evaluate->success

Caption: Experimental workflow for overcoming CAI resistance.

References

Validation & Comparative

Comparative Efficacy of Carzenide and Other Carbonic Anhydrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the inhibitory efficacy of Carzenide (4-Sulfamoylbenzoic acid) against various human carbonic anhydrase (hCA) isoforms, benchmarked against other prominent carbonic anhydrase inhibitors (CAIs). The data presented is intended for researchers, scientists, and drug development professionals engaged in the study and development of novel therapeutics targeting these ubiquitous enzymes.

Executive Summary

This compound, a competitive inhibitor of carbonic anhydrase, and its derivatives show significant inhibitory potential against several physiologically important hCA isoforms. This guide synthesizes available in vitro data to offer a comparative perspective on its efficacy relative to established CAIs such as Acetazolamide, Dorzolamide, and Brinzolamide. While direct inhibitory constants (Ki) for this compound are not extensively published, data from its immediate chemical derivatives provide valuable insights into its potential as a carbonic anhydrase inhibitor.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibition constants (Ki) of various carbonic anhydrase inhibitors against four key human isoforms: hCA I, hCA II, hCA VII, and hCA IX. The data for this compound derivatives are included to provide a proxy for its potential efficacy. Acetazolamide is presented as a widely used reference compound.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)Reference
This compound Derivative 3a 3347.026.726.0[1]
This compound Derivative 3b 29.73.80.815.3[1]
This compound Derivative 3c 85.34.10.618.2[1]
Acetazolamide (AAZ) 25012.02.525.0[1]
Dorzolamide Data not availableData not availableData not availableData not available
Brinzolamide Data not availableData not availableData not availableData not available

Note: this compound derivatives 3a, 3b, and 3c are benzamides synthesized from 4-carboxybenzenesulfonamide (this compound).[1] The inhibitory activities of Dorzolamide and Brinzolamide are well-established clinically, though direct comparative Ki values under the same experimental conditions as the this compound derivatives were not available in the reviewed literature.

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. Two primary experimental methods are widely employed in the scientific literature for this purpose: the stopped-flow CO2 hydration assay and the p-nitrophenyl acetate (p-NPA) hydrolysis assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition. It directly measures the enzyme's ability to catalyze the hydration of its natural substrate, carbon dioxide.

Principle: The assay measures the change in pH resulting from the hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton. The rate of this pH change is monitored over time using a pH indicator dye. In the presence of an inhibitor, the rate of the catalyzed reaction decreases.

Typical Protocol:

  • Reagents: A buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red), a solution of the carbonic anhydrase enzyme, a solution of the inhibitor at various concentrations, and a CO₂-saturated solution.

  • Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and monitoring of absorbance changes.

  • Procedure:

    • The enzyme solution is pre-incubated with the inhibitor solution for a defined period.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated buffer solution in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored at its maximum wavelength (e.g., 570 nm for phenol red) over a short time course (milliseconds to seconds).

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • Data Analysis: The inhibition constant (Ki) is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).

p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This is a colorimetric assay that measures the esterase activity of carbonic anhydrase, which is an alternative, non-physiological reaction catalyzed by the enzyme. It is often used as a simpler and more accessible screening method.

Principle: Carbonic anhydrase can hydrolyze the ester bond of p-nitrophenyl acetate (p-NPA) to produce p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol is monitored spectrophotometrically.

Typical Protocol:

  • Reagents: A buffered solution (e.g., phosphate or Tris buffer), a solution of the carbonic anhydrase enzyme, a solution of the inhibitor at various concentrations, and a solution of p-NPA in a suitable solvent (e.g., acetonitrile or DMSO).

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Procedure:

    • The enzyme solution is pre-incubated with the inhibitor solution in a cuvette.

    • The reaction is initiated by adding the p-NPA solution to the cuvette.

    • The increase in absorbance at 400-405 nm, corresponding to the formation of p-nitrophenolate, is monitored over time.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is calculated, and from this, the Ki can be determined using the Cheng-Prusoff equation if the mechanism of inhibition and the Michaelis constant (Km) for the substrate are known.

Mandatory Visualizations

The following diagrams illustrate key concepts related to carbonic anhydrase inhibition and the experimental workflow.

Signaling_Pathway cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibitor Action CO2 CO2 H2CO3 H₂CO₃ CO2->H2CO3 Hydration H2O H2O H2O->H2CO3 CA_Zn_OH CA-Zn²⁺-OH⁻ (Active Enzyme) CA_Zn_OH->H2CO3 Inhibited_Complex CA-Zn²⁺-Inhibitor CA_Zn_OH->Inhibited_Complex CA_Zn_H2O CA-Zn²⁺-H₂O (Inactive Enzyme) CA_Zn_H2O->CA_Zn_OH Proton Transfer HCO3 HCO₃⁻ H2CO3->HCO3 H_plus H⁺ H2CO3->H_plus HCO3->CA_Zn_OH Bicarbonate Displacement H_plus->CA_Zn_H2O Inhibitor Inhibitor Inhibitor->Inhibited_Complex Binding to Active Site

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental_Workflow cluster_assay Carbonic Anhydrase Inhibition Assay Prepare_Reagents Prepare Enzyme, Inhibitor, Substrate, and Buffer Solutions Incubation Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubation Reaction_Initiation Initiate Reaction by Adding Substrate (CO₂ or p-NPA) Incubation->Reaction_Initiation Data_Acquisition Monitor Reaction Progress (Spectrophotometry) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Initial Rates and Determine Ki or IC₅₀ Data_Acquisition->Data_Analysis

Caption: General Experimental Workflow for CA Inhibition Assay.

References

Carzenide's Anticonvulsant Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticonvulsant properties of Carzenide against two established antiepileptic drugs, Diazepam and Phenytoin. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on its mechanism of action and the standard preclinical models used to evaluate anticonvulsant efficacy.

Executive Summary

This compound, a carbonic anhydrase inhibitor, presents a potential therapeutic avenue for epilepsy.[1] Its mechanism, distinct from many current antiepileptic drugs, offers the possibility of a novel treatment strategy. This guide outlines the standard experimental protocols for evaluating anticonvulsant candidates and presents available quantitative data for the comparator drugs, Diazepam and Phenytoin, to provide a framework for the potential assessment of this compound.

Data Presentation: Comparative Anticonvulsant Activity

A critical aspect of preclinical anticonvulsant drug evaluation is the determination of the median effective dose (ED50) and the median toxic dose (TD50). The ratio of these values (TD50/ED50) provides the Protective Index (PI), a measure of the drug's safety margin.[1][2][3]

DrugTest ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
Diazepam PTZ-induced seizures0.10 - 0.24[5]VariesVaries
Phenytoin Maximal Electroshock (MES)8 - 11[6]25[6]~2.3 - 3.1

Experimental Protocols

Standardized animal models are crucial for the initial screening and characterization of potential anticonvulsant drugs. The two most widely used models are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.[7]

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent the spread of seizures.[5][7]

Methodology:

  • Animal Preparation: Mice or rats are used. For corneal stimulation, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the eyes, followed by saline to ensure good electrical contact.[5]

  • Drug Administration: The test compound is administered, typically intraperitoneally (i.p.), at various doses and at a predetermined time before the electroshock to allow for drug absorption and distribution.

  • Stimulation: A high-frequency alternating electrical current (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) through corneal or ear electrodes.[5][8]

  • Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5] An animal is considered protected if this tonic extension is absent.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Pentylenetetrazol (PTZ) Test

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[9][10][11]

Methodology:

  • Animal Preparation: Mice or rats are used.

  • Drug Administration: The test compound is administered at various doses prior to PTZ injection.

  • Induction of Seizures: A convulsant dose of Pentylenetetrazol (a GABA-A receptor antagonist) is administered, usually subcutaneously (s.c.) or intraperitoneally (i.p.).[10][11]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of characteristic seizures, such as myoclonic jerks and generalized clonic seizures.

  • Endpoint: The endpoint is the failure to observe a defined seizure endpoint (e.g., a period of clonic spasms of a certain duration).

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the defined seizure endpoint, is calculated.

Mandatory Visualization

Hypothetical Signaling Pathway for this compound's Anticonvulsant Action

This compound is a carbonic anhydrase inhibitor.[1] The inhibition of carbonic anhydrase in the brain is thought to lead to an increase in the partial pressure of carbon dioxide (CO2), which can have anticonvulsant effects. This is hypothesized to occur through the modulation of pH and subsequent effects on neuronal excitability, potentially involving GABAergic and glutamatergic systems.[8][12][13]

G cluster_0 Neuronal Environment cluster_1 Neuronal Effects This compound This compound CA Carbonic Anhydrase (CA) This compound->CA Inhibits H2CO3 H2CO3 pH_decrease Decreased pH (Acidosis) HCO3_H HCO3- + H+ H2CO3->HCO3_H CA catalysis CO2_H2O CO2 + H2O CO2_H2O->H2CO3 GABA_A Enhanced GABAA Receptor Function pH_decrease->GABA_A NMDA Inhibited NMDA Receptor Function pH_decrease->NMDA Neuron_Excitability Decreased Neuronal Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuron_Excitability->Anticonvulsant_Effect GABA_A->Neuron_Excitability NMDA->Neuron_Excitability

Caption: Hypothetical signaling pathway of this compound's anticonvulsant action.

Experimental Workflow for Anticonvulsant Drug Screening

The following diagram illustrates a typical workflow for the preclinical screening of potential anticonvulsant compounds.

G start Compound Synthesis and Selection screen Initial Screening (e.g., MES, PTZ tests) start->screen dose_response Dose-Response Studies (ED50 Determination) screen->dose_response toxicity Neurotoxicity Assessment (e.g., Rotarod test) (TD50 Determination) screen->toxicity pi_calc Protective Index (PI) Calculation (TD50/ED50) dose_response->pi_calc toxicity->pi_calc mechanism Mechanism of Action Studies pi_calc->mechanism lead_opt Lead Optimization mechanism->lead_opt preclinical Further Preclinical Development mechanism->preclinical lead_opt->screen Iterative Refinement

Caption: General experimental workflow for anticonvulsant drug discovery.

References

A Comparative Analysis of Carbonic Anhydrase Inhibitors in Glaucoma Models: Acetazolamide vs. Dorzolamide

Author: BenchChem Technical Support Team. Date: November 2025

A note on "Carzenide": Initial searches for "this compound" in the context of glaucoma models did not yield direct comparative studies. Further investigation revealed "this compound" to be chemically known as 4-Sulfamoylbenzoic acid, a potent inhibitor of carbonic anhydrase II (CAII). While its mechanism of action is relevant to glaucoma, a lack of publicly available, direct comparative experimental data with Acetazolamide in glaucoma models necessitates a pivot to a more thoroughly documented comparison. This guide will therefore compare Acetazolamide with Dorzolamide, a widely studied topical carbonic anhydrase inhibitor, to provide a comprehensive and data-supported analysis for researchers, scientists, and drug development professionals.

Introduction

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively lower IOP by reducing the production of aqueous humor.[1][2] This guide provides a detailed comparison of two prominent CAIs: Acetazolamide, a systemic agent, and Dorzolamide, a topical agent, based on their performance in experimental glaucoma models.

Mechanism of Action

Both Acetazolamide and Dorzolamide function by inhibiting carbonic anhydrase, an enzyme crucial for the production of bicarbonate ions in the ciliary body of the eye. This inhibition leads to a decrease in aqueous humor secretion and consequently, a reduction in intraocular pressure.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Acetazolamide and Dorzolamide in reducing intraocular pressure and aqueous humor flow from various studies.

Table 1: Efficacy in Reducing Aqueous Humor Flow
DrugAdministrationDosageReduction in Aqueous Humor FlowStudy PopulationReference
AcetazolamideSystemic500 mg30%Humans[3]
DorzolamideTopical2%17%Humans[3]
Table 2: Efficacy in Reducing Intraocular Pressure (IOP)
DrugAdministrationDosageBaseline IOP (mmHg)Post-treatment IOP (mmHg)% IOP ReductionStudy PopulationReference
AcetazolamideSystemic500 mg12.5 ± 2.210.1 ± 2.219%Humans[3]
DorzolamideTopical2%12.5 ± 2.210.8 ± 2.113%Humans[3]
AcetazolamideOral250 mg-Significant reduction at 2 & 4 hrs-Glaucomatous Patients[4]
DorzolamideTopical1%-Significant reduction at 2 & 4 hrs-Glaucomatous Patients[4]
AcetazolamideOral9.9 ± 1.8 mg/kg/day27.8 ± 4.918.5 ± 4.335.7%Pediatric Glaucoma Patients[5]
DorzolamideTopical-27.8 ± 4.922.2 ± 5.427.4%Pediatric Glaucoma Patients[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Human Clinical Trial: Comparison of Dorzolamide and Acetazolamide
  • Study Design: A randomized, double-masked, placebo-controlled study.[3]

  • Participants: 40 healthy human subjects.[3]

  • Intervention:

    • Group 1: Topical 2% Dorzolamide hydrochloride.[3]

    • Group 2: Systemically administered Acetazolamide (500 mg).[3]

  • Primary Outcome Measures:

    • Aqueous humor flow measured by the rate of clearance of topically applied fluorescein.[3]

    • Intraocular pressure.[3]

  • Methodology:

    • Baseline aqueous humor flow and IOP were measured for all participants.

    • Participants were randomly assigned to receive either Dorzolamide or Acetazolamide.

    • Post-treatment measurements of aqueous humor flow and IOP were taken.

    • A crossover design was implemented where some subjects received the alternative treatment to assess additive effects.[3]

Animal Glaucoma Model: Efficacy of Topical Dorzolamide
  • Animal Model: Rat experimental glaucoma model.

  • Induction of Glaucoma: Chronic elevation of IOP was induced by intracameral injection of India ink followed by laser trabecular photocoagulation.

  • Intervention: Topical administration of 1% Dorzolamide hydrochloride three times daily for 3 weeks.

  • Primary Outcome Measures:

    • Intraocular pressure measured with a Tono-Pen XL tonometer.

    • Retinal ganglion cell (RGC) number.

  • Methodology:

    • Baseline IOP was measured in all rats.

    • Glaucoma was induced in one eye of each rat.

    • Rats with an IOP greater than 22 mmHg were classified as glaucomatous.

    • Topical Dorzolamide treatment was initiated one week after glaucoma induction.

    • IOP was measured weekly.

    • At the end of the 3-week treatment period, RGC numbers were quantified.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Carbonic Anhydrase Inhibitors in the Ciliary Body

G cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action Drug Action CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Carbonic Anhydrase HCO3 HCO3- + H+ H2CO3->HCO3 AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Acetazolamide Acetazolamide CA_Inhibition Carbonic Anhydrase Inhibition Acetazolamide->CA_Inhibition Dorzolamide Dorzolamide Dorzolamide->CA_Inhibition CA_Inhibition->H2CO3 Inhibits formation

Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors.

Experimental Workflow for Animal Glaucoma Model Study

G cluster_workflow Experimental Workflow Start Start BaselineIOP Measure Baseline IOP Start->BaselineIOP InduceGlaucoma Induce Glaucoma BaselineIOP->InduceGlaucoma ConfirmGlaucoma Confirm IOP > 22 mmHg InduceGlaucoma->ConfirmGlaucoma Treatment Topical Dorzolamide (3 weeks) ConfirmGlaucoma->Treatment WeeklyIOP Weekly IOP Measurement Treatment->WeeklyIOP RGC_Quant Quantify RGC Number Treatment->RGC_Quant WeeklyIOP->Treatment Continue for 3 weeks End End RGC_Quant->End

Caption: Workflow of the Rat Experimental Glaucoma Model.

Discussion

The collected data indicates that both Acetazolamide and Dorzolamide are effective in lowering IOP in glaucoma models. Systemic Acetazolamide appears to have a more pronounced effect on reducing aqueous humor flow and IOP compared to topical Dorzolamide.[3][5] However, the systemic administration of Acetazolamide is associated with a higher incidence of adverse effects. In contrast, Dorzolamide offers the advantage of topical application, minimizing systemic side effects, although it may be slightly less potent in IOP reduction.[1]

The choice between a systemic and a topical carbonic anhydrase inhibitor will depend on the specific clinical scenario, the required magnitude of IOP reduction, and the patient's tolerance to systemic side effects. For researchers and drug development professionals, these findings highlight the trade-offs between efficacy and safety in the development of new anti-glaucoma medications. Future research could focus on developing more potent topical CAIs with improved ocular bioavailability to match the efficacy of systemic agents while maintaining a favorable safety profile.

References

A Comparative Analysis of Carzenide and Other Diuretic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Carzenide, a carbonic anhydrase inhibitor, and other major classes of diuretics. The content is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on mechanism of action, physicochemical properties, and potential efficacy. This document summarizes available data, proposes standardized experimental protocols for direct comparison, and utilizes visualizations to clarify complex pathways and workflows.

Introduction to this compound and Diuretic Classes

This compound (4-Sulfamoylbenzoic Acid) is a potent competitive inhibitor of carbonic anhydrase II (CAII)[1]. While primarily investigated for its role in epilepsy and cancer research, it is also recognized for its diuretic properties[2][3]. Diuretics are a cornerstone in managing conditions such as hypertension, heart failure, and edema by promoting the excretion of sodium (natriuresis) and water from the kidneys[[“]][5][6]. They are typically classified based on their primary site and mechanism of action within the nephron. This guide compares this compound, as a carbonic anhydrase inhibitor, with three other major diuretic classes: Loop diuretics, Thiazide diuretics, and Potassium-sparing diuretics.

Mechanism and Site of Action

The efficacy and diuretic potency of a compound are largely determined by its specific target and location of action along the nephron[6]. Different diuretic classes inhibit sodium reabsorption at distinct segments of the renal tubular system[5].

  • This compound (Carbonic Anhydrase Inhibitor): Acts on the proximal convoluted tubule (PCT). It inhibits carbonic anhydrase, an enzyme crucial for the reabsorption of sodium bicarbonate. By blocking this enzyme, this compound reduces sodium and bicarbonate reabsorption, leading to osmotic diuresis[[“]][7]. Carbonic anhydrase inhibitors are generally considered weak diuretics because the downstream segments of the nephron, particularly the loop of Henle, can compensate by reabsorbing a significant portion of the excess sodium that passes through the PCT.

  • Loop Diuretics (e.g., Furosemide, Bumetanide): These are the most potent diuretics, acting on the thick ascending limb of the Loop of Henle[[“]][7]. They block the Na+/K+/2Cl- cotransporter, inhibiting the reabsorption of a substantial amount of filtered sodium chloride[[“]].

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): These agents act on the distal convoluted tubule (DCT) by inhibiting the Na+/Cl- cotransporter[[“]][7]. They have a moderate but long-lasting diuretic effect and are widely used in the management of hypertension[[“]].

  • Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride): Acting on the late distal tubule and collecting duct, these diuretics have a mild natriuretic effect[[“]][8]. They work by either blocking the epithelial sodium channel (ENaC) (Amiloride, Triamterene) or by antagonizing the action of aldosterone (Spironolactone, Eplerenone), thereby reducing potassium excretion[[“]][9].

G cluster_nephron Sites of Action of Diuretics in the Nephron cluster_drugs glomerulus Glomerulus pct Proximal Convoluted Tubule (65-70% Na+ Reabsorption) tal Thick Ascending Limb (20-25% Na+ Reabsorption) dct Distal Convoluted Tubule (5% Na+ Reabsorption) cd Collecting Duct (2-3% Na+ Reabsorption) carzenide_node This compound (Carbonic Anhydrase Inhibitors) carzenide_node->pct Inhibits NaHCO₃ Reabsorption loop_node Loop Diuretics (e.g., Furosemide) loop_node->tal Inhibits Na+/K+/2Cl- Cotransporter thiazide_node Thiazide Diuretics (e.g., Hydrochlorothiazide) thiazide_node->dct Inhibits Na+/Cl- Cotransporter ksparing_node Potassium-Sparing Diuretics (e.g., Spironolactone) ksparing_node->cd Inhibits ENaC or Aldosterone Receptor

Caption: Major classes of diuretics and their primary sites of action within the nephron.

Comparative Data Summary

Direct comparative studies on the diuretic efficacy of this compound versus other classes are not extensively available in published literature. The following tables summarize known properties and provide a framework for comparison based on mechanism and typical clinical characteristics.

Table 1: Comparison of Diuretic Classes by Mechanism and Efficacy

Feature This compound (Carbonic Anhydrase Inhibitor) Loop Diuretics Thiazide Diuretics Potassium-Sparing Diuretics
Primary Site of Action Proximal Convoluted Tubule Thick Ascending Limb (Loop of Henle) Distal Convoluted Tubule Collecting Duct & Late DCT
Mechanism of Action Inhibits carbonic anhydrase, reducing NaHCO₃ reabsorption[7] Inhibits Na+/K+/2Cl- cotransporter[[“]] Inhibits Na+/Cl- cotransporter[[“]] Inhibit ENaC or Aldosterone Receptor[[“]]
Relative Potency Weak High ("High-Ceiling")[9] Moderate Weak
Effect on K+ Excretion Increased Increased Increased Decreased

| Example Compounds | Acetazolamide, this compound | Furosemide, Torsemide | Hydrochlorothiazide, Chlorthalidone | Spironolactone, Amiloride |

Table 2: Physicochemical and Pharmacokinetic Properties

Property This compound Furosemide (Loop) Hydrochlorothiazide (Thiazide) Spironolactone (K+-Sparing)
Molecular Formula C₇H₇NO₄S[10] C₁₂H₁₁ClN₂O₅S C₇H₈ClN₃O₄S₂ C₂₄H₃₂O₄S
Molecular Weight 201.20 g/mol [10] 330.7 g/mol 297.7 g/mol 416.6 g/mol
Water Solubility 453 mg/L (25 °C)[2] Low Very slightly soluble Practically insoluble
pKa 3.50 (at 25 °C)[2] 3.8 7.9, 9.2 N/A
Oral Bioavailability Data not available ~50% (variable)[9] ~70% >90% (as metabolites)

| Half-life | Data not available | 1.5 - 2 hours | 6 - 15 hours | 1.4 hours (parent), 16.5 hours (active metabolite) |

Experimental Protocols for Comparative Efficacy Assessment

To address the gap in direct comparative data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the efficacy of this compound against other diuretics.

This protocol determines the inhibitory potency (Kᵢ or IC₅₀) of test compounds against specific human carbonic anhydrase (CA) isoforms.

Objective: To quantify and compare the inhibitory activity of this compound and other sulfonamide-containing diuretics (e.g., Acetazolamide, Hydrochlorothiazide) on recombinant human CA II, CA IV, and other relevant isoforms.

Methodology (Stopped-Flow Assay):

  • Enzyme and Substrate Preparation: Recombinant human CA isoforms are purified and diluted to a final concentration of ~10 nM in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The CA substrate, 4-nitrophenyl acetate (NPA), is prepared in anhydrous acetonitrile.

  • Inhibitor Preparation: this compound and other test compounds are dissolved in DMSO to create stock solutions, followed by serial dilutions in the assay buffer.

  • Kinetic Measurement: The assay is performed using a stopped-flow spectrophotometer. The enzyme and inhibitor are pre-incubated for a set time (e.g., 5 minutes) at 25°C.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the NPA substrate solution. The hydrolysis of NPA, catalyzed by CA, releases 4-nitrophenolate, which is monitored by the increase in absorbance at 400 nm.

  • Data Analysis: Initial reaction rates are calculated from the linear phase of the absorbance curve. IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation. This methodology is adapted from techniques described for analyzing drug affinities to CA isoforms[11].

This protocol evaluates the diuretic, natriuretic, and kaliuretic effects of test compounds in rats.

Objective: To compare the in vivo diuretic potency and electrolyte excretion profile of orally administered this compound with a vehicle control, a high-ceiling loop diuretic (Furosemide), and a thiazide diuretic (Hydrochlorothiazide).

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are used. Animals are housed in metabolic cages to allow for precise urine collection.

  • Acclimatization and Fasting: Animals are acclimatized for 48 hours in the metabolic cages. Food is withheld for 18 hours before the experiment, but water is available ad libitum.

  • Hydration and Dosing: A saline load (e.g., 25 mL/kg, 0.9% NaCl) is administered orally (p.o.) to ensure a consistent state of hydration and promote urine flow. Immediately after, animals are randomly assigned to treatment groups (n=8-10 per group) and dosed orally with:

    • Group 1: Vehicle (e.g., 0.5% Carboxymethylcellulose)

    • Group 2: this compound (e.g., 10, 30, 100 mg/kg)

    • Group 3: Furosemide (e.g., 20 mg/kg)

    • Group 4: Hydrochlorothiazide (e.g., 20 mg/kg)

  • Urine Collection and Analysis: Urine is collected at intervals (e.g., 0-6 hours and 6-24 hours) post-dosing. The total volume of urine for each animal is recorded. Urine samples are centrifuged, and the supernatant is analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: The following parameters are calculated for each group:

    • Total urine output (mL/kg)

    • Total excretion of Na+, K+, and Cl- (mmol/kg)

    • Natriuretic (Na+/K+) ratio.

    • Statistical significance between groups is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

G cluster_dosing 3. Randomization & Dosing (p.o.) cluster_analysis 5. Sample Analysis start Start: Acclimatize Rats in Metabolic Cages fasting 1. Fasting (18h) Water ad libitum start->fasting hydration 2. Oral Saline Load (25 mL/kg) fasting->hydration group1 Vehicle hydration->group1 group2 This compound hydration->group2 group3 Furosemide hydration->group3 group4 Hydrochlorothiazide hydration->group4 collection 4. Urine Collection (0-6h and 6-24h) group1->collection group2->collection group3->collection group4->collection volume Measure Urine Volume collection->volume electrolytes Measure Na+, K+, Cl- (Flame Photometry) collection->electrolytes end End: Compare Diuretic & Natriuretic Effects volume->end electrolytes->end

Caption: Experimental workflow for in vivo comparative assessment of diuretic activity.

Signaling Pathway and Logical Relationship

The diuretic effect of this compound is a direct consequence of its inhibition of carbonic anhydrase in the renal proximal tubule. The diagram below illustrates this logical pathway.

G cluster_cell Proximal Tubule Cell cluster_consequence Physiological Consequence h2o_co2 H₂O + CO₂ ca Carbonic Anhydrase (CA) h2o_co2->ca h2co3 H₂CO₃ ca->h2co3 h_hco3 H⁺ + HCO₃⁻ h2co3->h_hco3 reduced_h Reduced H⁺ Secretion into Tubule Lumen h_hco3->reduced_h H⁺ is required for exchange This compound This compound This compound->ca Blocks Catalytic Site inhibition Inhibition reduced_na_reab Decreased Na⁺/H⁺ Exchange reduced_h->reduced_na_reab reduced_hco3_reab Decreased HCO₃⁻ Reabsorption reduced_na_reab->reduced_hco3_reab diuresis Increased Urinary Excretion of Na⁺, HCO₃⁻, and Water (Osmotic Diuresis) reduced_hco3_reab->diuresis

Caption: Logical pathway from carbonic anhydrase inhibition by this compound to diuresis.

Conclusion

This compound is a carbonic anhydrase inhibitor with diuretic properties stemming from its action in the proximal convoluted tubule. Mechanistically, it is distinct from loop, thiazide, and potassium-sparing diuretics, which act on more distal parts of the nephron. While carbonic anhydrase inhibitors are generally less potent than loop or thiazide diuretics, they offer a unique mechanism of action that could be valuable in specific therapeutic contexts or combination therapies. The lack of direct comparative experimental data highlights a significant research opportunity. The protocols outlined in this guide provide a standardized framework for future studies to elucidate the precise diuretic profile of this compound relative to established clinical agents. Such research is critical for defining its potential role in drug development and clinical pharmacology.

References

Unveiling the Anticancer Potential of Carzenide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on Carzenide (4-Sulfamoylbenzoic acid), a potent carbonic anhydrase inhibitor, reveals its emerging potential as a selective anticancer agent. This guide provides a detailed comparison of this compound's effects across different cancer models, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis is based on a thorough examination of in vitro studies, highlighting the need for further in vivo validation and comparative clinical trials.

Mechanism of Action: Targeting Tumor Hypoxia

This compound's primary mechanism of anticancer activity is attributed to its role as a carbonic anhydrase (CA) inhibitor, with a particularly strong competitive inhibition of Carbonic Anhydrase II (CAII). In the hypoxic microenvironment of solid tumors, specific CA isoforms, notably Carbonic Anhydrase IX (CAIX), are overexpressed and play a crucial role in regulating pH, promoting tumor cell survival, and facilitating metastasis. By inhibiting these enzymes, this compound disrupts the pH balance within and around cancer cells, leading to increased intracellular acidosis and subsequent induction of apoptosis (programmed cell death).

In Vitro Efficacy: A Look at the Data

While specific studies solely focused on this compound's anticancer effects are limited, research on the broader class of sulfonamides, to which this compound belongs, provides significant evidence of their cytotoxic potential against various cancer cell lines.

One study investigating a range of sulfonamide derivatives demonstrated notable cytotoxic effects against human cervical cancer (HeLa), breast cancer (MCF-7), and triple-negative breast cancer (MDA-MB-468) cell lines. The half-maximal inhibitory concentrations (IC50) for this class of compounds were reported to be less than 360 μM for HeLa cells, less than 128 μM for MCF-7 cells, and less than 30 μM for MDA-MB-468 cells, indicating a significant impact on cell viability.[1] Although these values are not specific to this compound, they establish a strong precedent for its potential efficacy.

Further research is necessary to determine the precise IC50 values of this compound in these and other cancer cell lines to fully characterize its in vitro anticancer profile.

Comparative Landscape: this compound vs. Other Anticancer Agents

A direct comparative study of this compound against established chemotherapeutic agents like Doxorubicin is not yet available in published literature. However, the distinct mechanism of action of this compound offers a potential advantage. Traditional chemotherapies often exhibit significant off-target toxicity. In contrast, as a targeted inhibitor of carbonic anhydrases that are overexpressed in tumors, this compound may offer a more favorable safety profile with reduced side effects.

Future research should prioritize head-to-head comparative studies to evaluate the relative efficacy and toxicity of this compound against current standards of care. Combination studies exploring potential synergistic effects with existing anticancer drugs are also a promising avenue for investigation.

Experimental Protocols

To facilitate further research into this compound's anticancer properties, detailed methodologies for key in vitro assays are provided below.

Cell Viability (MTT) Assay

This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Prepare logarithmic concentrations of this compound (e.g., 0.1 μM, 1 μM, 10 μM, 100 μM, 1 mM) and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizing the Pathway and Workflow

To better understand the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its evaluation.

Proposed Anticancer Mechanism of this compound This compound This compound (4-Sulfamoylbenzoic acid) CAIX Carbonic Anhydrase IX (CAIX) (Overexpressed in Hypoxic Tumors) This compound->CAIX Inhibits pH_regulation Disrupted pH Homeostasis This compound->pH_regulation Disrupts CAIX->pH_regulation Maintains Acidosis Increased Intracellular Acidosis pH_regulation->Acidosis Apoptosis Apoptosis (Programmed Cell Death) Acidosis->Apoptosis Induces

Caption: Proposed mechanism of this compound's anticancer action.

Experimental Workflow for In Vitro Evaluation of this compound cluster_in_vitro In Vitro Studies cluster_in_vivo Future In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HeLa, MCF-7) Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Animal_Model Tumor Xenograft Model In_Vivo_Treatment This compound Administration Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Evaluation In_Vivo_Treatment->Toxicity_Assessment

Caption: Workflow for evaluating this compound's anticancer effects.

Future Directions

The preliminary evidence for the anticancer potential of this compound is promising. To build upon this foundation, future research should focus on:

  • Comprehensive In Vitro Screening: Determining the IC50 values of this compound across a wide panel of cancer cell lines.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models of various cancers.

  • Comparative Analysis: Conducting direct comparisons of this compound with standard-of-care chemotherapeutic agents.

  • Combination Therapies: Investigating the potential for synergistic effects when this compound is combined with other anticancer drugs.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.

The development of targeted anticancer therapies like this compound holds the key to more effective and less toxic treatments for cancer patients. Continued investigation into its efficacy and mechanism of action is warranted to translate these promising findings into clinical applications.

References

Independent Verification of Carzenide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carzenide's performance with other carbonic anhydrase (CA) inhibitors and is supported by experimental data from independent studies. This compound, also known as 4-sulfamoylbenzoic acid, is a competitive inhibitor of carbonic anhydrase II (CAII) and the primary circulating metabolite of the topical antibacterial agent Mafenide. Its mechanism of action has been investigated in the context of several therapeutic areas, including epilepsy and cervical cancer.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound exerts its pharmacological effects through the inhibition of carbonic anhydrase, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity is crucial for regulating pH in various tissues and is implicated in several physiological and pathological processes. By inhibiting CA, this compound can alter pH homeostasis, which in turn affects cellular processes such as ion transport, fluid secretion, and cell signaling. The primary mechanism involves the sulfonamide moiety of this compound binding to the zinc ion in the active site of the carbonic anhydrase enzyme, blocking its catalytic activity.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its derivatives has been evaluated against several human (h) carbonic anhydrase isoforms. The data presented below is a summary from various independent studies and compares the inhibition constants (Ki) with the well-established carbonic anhydrase inhibitor, Acetazolamide.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)
This compound (4-sulfamoylbenzoic acid) Derivatives
Derivative 3c[1]85.35.86.515.4
Derivative 3f[1]57.84.55.212.8
Derivative 3i[1]65.23.94.810.2
Derivative 3j[1]73.44.15.011.5
Acetazolamide (Standard Inhibitor) [1]25012.12.525.8

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This method is widely used to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a change in pH. This pH change is monitored over time using a pH indicator and a stopped-flow spectrophotometer. The rate of the reaction is determined, and from this, the inhibition constant (Ki) of the test compound can be calculated.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX)

  • Test compound (this compound or its derivatives)

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red (0.2 mM) or other suitable pH indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the CA enzyme in HEPES buffer.

    • Prepare a solution of the pH indicator in HEPES buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water on ice.

  • Enzyme and Inhibitor Pre-incubation:

    • Mix the enzyme solution with the test compound solution at various concentrations.

    • Incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short period (10-100 seconds).

  • Data Analysis:

    • The initial rates of the catalyzed reaction are determined from the absorbance change over time.

    • The inhibition constants (Ki) are calculated by non-linear least-squares fitting of the Michaelis-Menten equation, assuming a competitive inhibition model.

Signaling Pathways and Experimental Workflows

This compound's Mechanism in Cervical Cancer

In the context of cervical cancer, research has focused on the role of carbonic anhydrase IX (CAIX), a tumor-associated isoform that is often overexpressed in response to hypoxia.[2][3] Inhibition of CAIX by sulfonamides, the class of compounds this compound belongs to, has been shown to induce apoptosis and reduce cell migration and invasion.[2][4]

G This compound This compound CAIX Carbonic Anhydrase IX (CAIX) This compound->CAIX Inhibits pH_regulation Disruption of pH Regulation CAIX->pH_regulation Maintains Extracellular Acidosis Apoptosis Induction of Apoptosis pH_regulation->Apoptosis Leads to Migration_Invasion Inhibition of Cell Migration & Invasion pH_regulation->Migration_Invasion Contributes to

Caption: this compound inhibits CAIX, disrupting pH and inducing apoptosis.

This compound's Mechanism in Epilepsy

The anticonvulsant effect of carbonic anhydrase inhibitors is attributed to their ability to modulate neuronal excitability. By inhibiting CA isoforms in the brain (such as CAII, VII, and XIV), these drugs can lead to an accumulation of CO₂ and a decrease in pH.[5] This acidosis can, in turn, affect the function of various ion channels and neurotransmitter receptors, ultimately reducing neuronal hyperexcitability.[5][6]

G This compound This compound Brain_CA Brain Carbonic Anhydrases (e.g., CAII, CA VII) This compound->Brain_CA Inhibits CO2_pH Increased Brain CO2 Decreased pH (Acidosis) Brain_CA->CO2_pH Regulates Ion_Channels Modulation of Ion Channels CO2_pH->Ion_Channels Neurotransmitter_Receptors Modulation of Neurotransmitter Receptors CO2_pH->Neurotransmitter_Receptors Neuronal_Excitability Reduced Neuronal Hyperexcitability Ion_Channels->Neuronal_Excitability Neurotransmitter_Receptors->Neuronal_Excitability

Caption: this compound inhibits brain CAs, reducing neuronal hyperexcitability.

Experimental Workflow for Evaluating CA Inhibitors

The following diagram outlines a typical workflow for the initial screening and characterization of potential carbonic anhydrase inhibitors like this compound.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 In Vivo Models a Compound Synthesis (e.g., this compound derivatives) b Carbonic Anhydrase Inhibition Assay (Stopped-Flow) a->b c Determine Ki values for different CA isoforms b->c d Cell Viability/Apoptosis Assays (e.g., in cancer cells) c->d e Cell Migration/Invasion Assays c->e f Animal Models of Epilepsy or Cancer d->f e->f g Evaluate Efficacy and Pharmacokinetics f->g

References

Safety Operating Guide

Personal protective equipment for handling Carzenide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Carzenide (also known as 4-Carboxybenzenesulfonyl azide or 4-Sulfamoylbenzoic acid). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. This compound is classified as an irritant and can be harmful if swallowed, in contact with skin, or inhaled.[1]

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or other appropriate materialPrevents skin contact and irritation.[2]
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 approvedProtects eyes from dust and potential splashes.[2][3]
Face Protection Face shieldTo be used in conjunction with gogglesRecommended when there is a significant risk of splashing or dust generation.[2]
Body Protection Laboratory coatStandardProtects skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient or when handling large quantitiesPrevents inhalation of harmful dust particles.[1][3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood.

  • Verify that the fume hood is functioning correctly.

  • Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement of the compound in open air.

2. Weighing and Aliquoting:

  • Perform all weighing and handling of this compound powder inside a certified chemical fume hood to avoid dust formation and inhalation.[3]

  • Use appropriate tools (e.g., anti-static spatula) to handle the powder.

  • Close the primary container tightly immediately after use.[3]

3. Dissolution:

  • If preparing a solution, add the solvent to the weighed this compound powder slowly and carefully within the fume hood.

  • Cap the container before vortexing or sonicating to ensure complete dissolution.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[3]

  • The recommended storage temperature is between 2 - 8 °C.[3]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[3]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area if a significant amount of dust is generated.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid breathing dust.[3]

  • Carefully sweep or scoop up the spilled material without creating dust.[3]

  • Place the spilled material into a suitable, labeled, and closed container for disposal.[3]

  • Clean the spill area thoroughly with a wet cloth or paper towels to remove any remaining residue.

  • Do not let the product enter drains.[3]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the contents and the container in accordance with local, state, and federal regulations at an approved waste disposal plant.[2]

Experimental Workflow

Carzenide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don PPE B Prepare Fume Hood A->B Exposure Exposure A->Exposure C Weigh this compound B->C D Prepare Solution C->D E Store this compound C->E Spill Spill C->Spill F Clean Work Area D->F D->Spill G Doff PPE F->G H Dispose of Waste G->H

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.